Linoleoyl ethanolamide-d4
Description
Structure
2D Structure
Properties
IUPAC Name |
(9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-/i18D2,19D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXDGUVSAAQARU-UKNLGWMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Linoleoyl Ethanolamide-d4 and its Unlabeled Counterpart
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that is gaining attention for its potential role in modulating inflammation and other physiological processes. While structurally related to the endocannabinoid anandamide (AEA), LEA exhibits distinct pharmacological properties, including weak affinity for the canonical cannabinoid receptors CB1 and CB2. Its deuterated isotopologue, Linoleoyl ethanolamide-d4 (LEA-d4), serves as an indispensable tool for the accurate quantification of endogenous LEA in complex biological matrices. This technical guide provides a comprehensive overview of LEA and LEA-d4, detailing their functions, relevant signaling pathways, and key experimental protocols for their study.
Introduction to Linoleoyl Ethanolamide and its Deuterated Analog
Linoleoyl ethanolamide is a naturally occurring lipid mediator synthesized from linoleic acid and ethanolamine.[1] It belongs to the broader class of N-acylethanolamines, which are involved in a variety of physiological processes.[2] LEA has been detected in various tissues, including the brain and immune cells.[3]
This compound is a stable, isotopically labeled version of LEA, where four hydrogen atoms on the ethanolamine moiety have been replaced with deuterium.[4] This mass shift makes it an ideal internal standard for quantitative analysis of LEA using mass spectrometry-based techniques, as it co-elutes with the endogenous analyte but is distinguishable by its higher mass-to-charge ratio (m/z).[4]
Biological Functions and Mechanism of Action
Linoleoyl ethanolamide is recognized for its anti-inflammatory properties.[5] Studies have shown that LEA can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6, in immune cells.[5] This effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5]
Unlike anandamide, LEA is a weak ligand for the cannabinoid receptors CB1 and CB2.[3][6] Its biological effects are therefore considered to be largely independent of direct CB1/CB2 receptor activation.[3] LEA has also been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of anandamide and other NAEs.[3] This inhibition may contribute to its overall pharmacological profile by increasing the levels of other endogenous lipid mediators.
Quantitative Data Summary
The following tables summarize key quantitative data for Linoleoyl ethanolamide based on published literature.
Table 1: Receptor Binding Affinity and Enzyme Inhibition
| Target | Parameter | Value | Species | Reference |
| Cannabinoid Receptor 1 (CB1) | Ki | 10 µM | [3][6] | |
| Cannabinoid Receptor 2 (CB2) | Ki | 25 µM | [3][6] | |
| Fatty Acid Amide Hydrolase (FAAH) | Ki | 9.0 µM | Human | [3] |
Table 2: In Vivo Potency
| Assay | Parameter | Value | Species | Reference |
| Catalepsy | ED50 | 26.5 mg/kg | Mouse | [3] |
Key Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
Linoleoyl ethanolamide has been demonstrated to exert its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the putative point of inhibition by LEA.
Figure 1. Proposed mechanism of LEA-mediated inhibition of the NF-κB signaling pathway.
Experimental Protocols
Quantification of Linoleoyl Ethanolamide in Plasma by LC-MS/MS
This protocol provides a general method for the simultaneous quantification of LEA and other NAEs in human plasma.
Materials:
-
Human plasma
-
This compound (internal standard)
-
Acetonitrile
-
Formic acid
-
Ammonium formate
-
96-well protein precipitation plate
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 HPLC column
Procedure:
-
Sample Preparation:
-
To 50 µL of human plasma in a 96-well plate, add a known amount of this compound solution (internal standard).
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the extracted sample onto the HPLC system.
-
Use a C18 column with a gradient elution mobile phase consisting of acetonitrile and 5 mM ammonium formate in water.
-
Set a flow rate of 0.30 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for both LEA and LEA-d4 using Selected Reaction Monitoring (SRM). A common transition for NAEs is [M+H]+ → m/z 62.
-
-
-
Data Analysis:
-
Quantify the amount of LEA in the plasma samples by comparing the peak area ratio of endogenous LEA to the LEA-d4 internal standard against a standard curve.
-
References
- 1. A sensitive LC-MS/MS method for the study of exogenously administered 13 C-oleoylethanolamide in rat plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma. | Semantic Scholar [semanticscholar.org]
- 6. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Biosynthesis of Linoleoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleoyl ethanolamide (LEA) is an endogenous fatty acid ethanolamide that belongs to the family of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. These molecules, including the well-known endocannabinoid anandamide, are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the chemical and enzymatic synthesis of LEA, its natural biosynthetic and degradation pathways, and detailed experimental protocols relevant to its study.
Chemical Synthesis of Linoleoyl Ethanolamide
The chemical synthesis of linoleoyl ethanolamide can be efficiently achieved through the amidation of methyl linoleate with ethanolamine, utilizing sodium methoxide as a catalyst. This method is noted for its effectiveness, speed, and mild reaction conditions, making it scalable for larger quantities.[1][2][3][4][5][6][7]
Quantitative Data for Chemical Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Methyl Linoleate | 0.5 mmol | [1][2][3][4][5][6][7] |
| Ethanolamine | 5 mmol | [1][2][3][4][5][6][7] |
| Catalyst | ||
| Sodium Methoxide (5.4 M in Methanol) | 15 µL | [1][2][3][4][5][6][7] |
| Reaction Conditions | ||
| Temperature | 30°C | [1][2][3][4][5][6][7] |
| Time | 1 hour | [1][2][3][4][5][6][7] |
| Yield | ||
| Crude Product | 97.2% | [1][2][3][4][5][6][7] |
| Large Scale | 95.9% | [1][2][3][4][5][6][7] |
Experimental Protocol: Chemical Synthesis
Objective: To synthesize linoleoyl ethanolamide from methyl linoleate and ethanolamine.
Materials:
-
Methyl linoleate
-
Ethanolamine
-
Sodium methoxide (5.4 M in methanol)
-
Reaction vessel
-
Magnetic stirrer
-
Temperature-controlled water bath
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, combine 0.5 mmol of methyl linoleate with 5 mmol of ethanolamine.
-
With continuous stirring, add 15 µL of 5.4 M sodium methoxide in methanol to the reaction mixture.
-
Maintain the reaction at 30°C for 1 hour using a temperature-controlled water bath.
-
After 1 hour, remove the excess ethanolamine from the crude reaction mixture using a rotary evaporator.
-
The resulting product is linoleoyl ethanolamide, which can be further purified if necessary.
Enzymatic Synthesis of Linoleoyl Ethanolamide
Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases, particularly immobilized Candida antarctica lipase B (Novozyme 435), have been shown to effectively catalyze the synthesis of N-acylethanolamines.[2][8][9][10] This can be achieved either through direct condensation of a fatty acid with ethanolamine or via aminolysis of a fatty acid ester.
Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Unsaturated Fatty Acid (e.g., Linoleic Acid) | 1 molar equivalent | [8][9][10] |
| Ethanolamine | 1 molar equivalent | [8][9][10] |
| Catalyst | ||
| Candida antarctica Lipase B (Novozyme 435) | Varies (typically by weight of substrates) | [2][8][9][10] |
| Reaction Conditions | ||
| Solvent | Hexane | [8][9][10] |
| Temperature | 40°C | [8][9][10] |
| Time | 15 hours | [10] |
| Yield | ||
| Amide Product | 80-88% | [8][9] |
Experimental Protocol: Enzymatic Synthesis
Objective: To synthesize linoleoyl ethanolamide using immobilized lipase.
Materials:
-
Linoleic acid
-
Ethanolamine
-
Immobilized Candida antarctica lipase B (Novozyme 435)
-
Hexane
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a screw-capped flask, dissolve linoleic acid and ethanolamine in a 1:1 molar ratio in hexane.
-
Add the immobilized lipase (e.g., 10% by weight of the substrates) to the reaction mixture.
-
Incubate the mixture at 40°C with constant shaking or stirring for 15 hours.
-
After the reaction, recover the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.
-
Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.
-
Purify the linoleoyl ethanolamide using silica gel column chromatography with a hexane/ethyl acetate gradient.
Biosynthesis and Degradation of Linoleoyl Ethanolamide
The endogenous levels of linoleoyl ethanolamide are tightly regulated by a balance between its synthesis and degradation.
Biosynthesis Pathway
The primary biosynthetic route for NAEs involves the enzymatic conversion of N-acyl-phosphatidylethanolamines (NAPEs).
The biosynthesis begins with the transfer of a linoleoyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE) by an N-acyltransferase (NAT), forming N-linoleoyl-phosphatidylethanolamine. Subsequently, N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes the NAPE to yield linoleoyl ethanolamide and phosphatidic acid.[3][8][11] Alternative, NAPE-PLD-independent pathways for NAE biosynthesis also exist.[11][12]
Degradation Pathway
The signaling actions of linoleoyl ethanolamide are terminated by enzymatic hydrolysis, primarily by two enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing Acid Amidase (NAAA).
FAAH is a membrane-bound serine hydrolase that degrades a broad range of fatty acid amides.[4][6][13] NAAA is a lysosomal cysteine hydrolase with a preference for saturated and monounsaturated NAEs, but it can also hydrolyze polyunsaturated NAEs.[12][14][15] Both enzymes catalyze the hydrolysis of LEA into linoleic acid and ethanolamine.
Experimental Protocols for Enzyme Activity Assays
NAPE-PLD Activity Assay (Fluorometric)
This assay measures NAPE-PLD activity using a fluorogenic NAPE analog.
Materials:
-
HEK293T cells overexpressing NAPE-PLD (or tissue homogenate)
-
Fluorogenic NAPE substrate (e.g., PED6)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare membrane protein lysates from NAPE-PLD overexpressing cells or tissue homogenates.
-
In a 96-well plate, add the assay buffer, the test compound (or vehicle), and the membrane protein lysate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the fluorogenic NAPE substrate.
-
Measure the increase in fluorescence over time using a plate reader set to the appropriate excitation and emission wavelengths.
FAAH Activity Assay (Fluorometric)
This assay quantifies FAAH activity by measuring the release of a fluorophore from a synthetic substrate.
Materials:
-
Cell or tissue homogenates containing FAAH
-
FAAH-specific fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
96-well white or black plates
-
Fluorescence plate reader
Procedure:
-
Prepare cell or tissue homogenates in ice-cold FAAH Assay Buffer.
-
In a 96-well plate, add the sample homogenate.
-
Prepare a reaction mix containing the FAAH fluorogenic substrate.
-
Initiate the reaction by adding the reaction mix to the wells.
-
Measure the fluorescence kinetically at 37°C with excitation and emission wavelengths appropriate for the released fluorophore (e.g., Ex/Em = 360/465 nm for AMC).
NAAA Activity Assay (LC-MS/MS)
This method quantifies NAAA activity by measuring the formation of the fatty acid product.
Materials:
-
Lysosomal extracts from cells or tissue homogenates
-
N-linoleoyl ethanolamide (substrate)
-
NAAA assay buffer (e.g., 100 mM NaH2PO4, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5)
-
Internal standard (e.g., deuterated linoleic acid)
-
Solvents for extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Incubate the lysosomal extract with linoleoyl ethanolamide in the NAAA assay buffer at 37°C.
-
Terminate the reaction by adding a cold mixture of chloroform/methanol containing the internal standard.
-
Separate the organic and aqueous phases by centrifugation.
-
Evaporate the organic phase and reconstitute the residue in a suitable solvent.
-
Analyze the sample by LC-MS/MS to quantify the amount of linoleic acid produced.
Quantitative Analysis of Linoleoyl Ethanolamide by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of linoleoyl ethanolamide in biological matrices.
Quantitative Data for LC-MS/MS Analysis
| Parameter | Value/Description | Reference |
| Sample Type | Human Plasma | [16][17] |
| Sample Volume | 50 µL | [16][17] |
| Sample Preparation | Protein precipitation | [16][17] |
| Chromatography | ||
| Column | Phenomenex Gemini C6-Phenyl (2.1 mm x 50 mm, 5 µm) | [16][17] |
| Mobile Phase | Acetonitrile and 5 mM ammonium formate | [16][17] |
| Flow Rate | 0.30 mL/min | [16][17] |
| Elution | Gradient | [16][17] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Ion Electrospray (ESI+) | [16][17] |
| MS/MS Transition | [M+H]+ -> m/z 62 | [16][17] |
| Performance | ||
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | [16][17] |
| Inter-assay Precision and Accuracy | < 12% | [16][17] |
| Extraction Recovery | 40-100% | [16][17] |
Experimental Protocol: LC-MS/MS Quantification
Objective: To quantify linoleoyl ethanolamide in human plasma.
Materials:
-
Human plasma samples
-
Internal standard (e.g., deuterated linoleoyl ethanolamide or AEA-d8)
-
Acetonitrile
-
96-well protein precipitation plate
-
Centrifuge
-
HPLC system coupled to a tandem mass spectrometer
-
Phenomenex Gemini C6-Phenyl column
-
Ammonium formate
Procedure:
-
To 50 µL of human plasma in a 96-well plate, add the internal standard.
-
Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for analysis.
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient of acetonitrile and 5 mM ammonium formate on a C6-Phenyl column.
-
Detect and quantify linoleoyl ethanolamide using positive ion electrospray ionization and selected reaction monitoring (SRM) for the transition of the protonated molecule to the characteristic fragment ion (m/z 62).
-
Calculate the concentration of linoleoyl ethanolamide in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways of Linoleoyl Ethanolamide
While linoleoyl ethanolamide's signaling is not as extensively characterized as other NAEs, it is known to interact with several key pathways. It exhibits weak binding to the cannabinoid receptors CB1 and CB2.[18][19] LEA has also been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling.[20]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, biosynthesis, and analytical methodologies for linoleoyl ethanolamide. The detailed protocols and compiled quantitative data offer a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development. A thorough understanding of these fundamental aspects of LEA chemistry and biology is crucial for elucidating its physiological roles and exploring its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of linoleoyl ethanolamide. | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective Synthesis of Unsaturated N-Acylethanolamines by Lipase-...: Ingenta Connect [ingentaconnect.com]
- 9. research.wur.nl [research.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic formation of N-acylethanolamines from N-acylethanolamine plasmalogen through N-acylphosphatidylethanolamine-hydrolyzing phospholipase D-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 14. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 15. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LIPID MAPS [lipidmaps.org]
- 20. Linoleoyl ethanolamide reduces lipopolysaccharide-induced inflammation in macrophages and ameliorates 2,4-dinitrofluorobenzene-induced contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Linoleoyl Ethanolamide-d4 in the Endocannabinoid System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleoyl ethanolamide-d4 (LEA-d4) is a deuterated analog of linoleoyl ethanolamide (LEA), an endogenous fatty acid ethanolamide that interacts with the endocannabinoid system (ECS). While not a classical endocannabinoid, LEA and its deuterated counterpart are invaluable tools for researchers studying the intricate signaling pathways of the ECS. This technical guide provides a comprehensive overview of the role of LEA-d4, with a focus on its application as an internal standard, its interactions with key enzymes of the ECS, and its impact on associated signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Introduction to the Endocannabinoid System and N-Acylethanolamines
The endocannabinoid system is a ubiquitous lipid signaling network that plays a crucial role in regulating a multitude of physiological processes, including neurotransmission, inflammation, appetite, and pain perception[1][2]. The core components of the ECS are:
-
Endocannabinoids: Endogenous lipid-based neurotransmitters, with the most well-studied being N-arachidonoylethanolamine (anandamide; AEA) and 2-arachidonoylglycerol (2-AG).
-
Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2, which are the main targets of endocannabinoids.
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, principally fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (MAGL) for 2-AG[3][4].
N-acylethanolamines (NAEs) are a class of lipid signaling molecules that includes AEA as well as other structurally related compounds like oleoylethanolamide (OEA), palmitoylethanolamide (PEA), and linoleoyl ethanolamide (LEA)[5]. While many NAEs do not bind to cannabinoid receptors with high affinity, they can modulate the ECS through various mechanisms, including the "entourage effect," where they inhibit the degradation of classical endocannabinoids[5].
This compound (LEA-d4): A Key Research Tool
This compound is a synthetic, deuterated version of LEA, containing four deuterium atoms at the 1,1',2, and 2' positions of the hydroxyethyl group[6]. The primary and most critical role of LEA-d4 in endocannabinoid research is its use as an internal standard for the accurate quantification of endogenous LEA in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6][7].
The use of deuterated standards is a gold-standard practice in quantitative mass spectrometry for several reasons[8][9][10]:
-
Similar Chemical and Physical Properties: Deuterated standards co-elute with the endogenous analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer.
-
Distinct Mass-to-Charge Ratio (m/z): The increased mass due to deuterium incorporation allows the mass spectrometer to differentiate between the internal standard and the endogenous analyte.
-
Correction for Sample Loss and Matrix Effects: By adding a known amount of the deuterated standard to the sample at the beginning of the extraction process, any loss of analyte during sample preparation or variations in ionization due to matrix effects can be accurately corrected for, leading to highly precise and accurate quantification.
Experimental Protocol: Quantification of LEA using LEA-d4 by LC-MS/MS
The following is a generalized protocol for the quantification of LEA in a biological matrix (e.g., plasma, brain tissue) using LEA-d4 as an internal standard. Researchers should optimize the parameters for their specific instrumentation and sample type.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
This compound (LEA-d4) internal standard solution (e.g., 10 ng/mL in methanol)
-
Extraction solvent (e.g., ice-cold acetonitrile)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add a known amount of the LEA-d4 internal standard solution (e.g., 10 µL of 10 ng/mL LEA-d4).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add a volume of ice-cold acetonitrile (e.g., 400 µL) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the lipids, and transfer it to a new tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample (e.g., 10 µL) onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient elution profile, for example, starting with a higher aqueous mobile phase and ramping up to a high organic mobile phase to elute the lipids.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both LEA and LEA-d4.
-
For example, for LEA: [M+H]+ → m/z 62 (corresponding to the ethanolamine head group).
-
For LEA-d4: [M+H]+ → m/z 66 (corresponding to the deuterated ethanolamine head group).
-
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous LEA to the LEA-d4 internal standard.
-
Determine the concentration of LEA in the original sample by comparing this ratio to a standard curve generated with known concentrations of non-deuterated LEA and a fixed concentration of LEA-d4.
-
Visualization of the LC-MS/MS Workflow
Caption: Workflow for the quantification of LEA using LEA-d4.
Interaction of Linoleoyl Ethanolamide with the Endocannabinoid System
While its deuterated form is primarily an analytical tool, the biological activities of linoleoyl ethanolamide itself are of significant interest to researchers. LEA interacts with the ECS at multiple levels, primarily through its effects on metabolic enzymes and, to a lesser extent, direct receptor binding.
Interaction with Cannabinoid Receptors
LEA exhibits weak affinity for both the CB1 and CB2 receptors.[6][11] This suggests that at physiological concentrations, direct activation of these receptors is unlikely to be its primary mechanism of action.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
A more significant interaction of LEA with the ECS is its ability to inhibit FAAH, the primary enzyme responsible for the degradation of anandamide.[6] By inhibiting FAAH, LEA can increase the endogenous levels of anandamide, leading to an indirect potentiation of cannabinoid receptor signaling. This is a key aspect of the "entourage effect." LEA itself is also a substrate for FAAH and is hydrolyzed by the enzyme.[6]
Interaction with Monoacylglycerol Lipase (MAGL)
The direct interaction of LEA with MAGL, the enzyme that degrades 2-AG, is less well-characterized in the currently available literature. However, understanding the broader enzymatic profile of NAEs is crucial for interpreting experimental results.
Quantitative Data on LEA Interactions
The following table summarizes the key quantitative data regarding the interaction of LEA with components of the endocannabinoid system.
| Parameter | Target | Value | Species | Reference |
| Ki | CB1 Receptor | 10 µM | Not Specified | [6][11] |
| Ki | CB2 Receptor | 25 µM | Not Specified | [6][11] |
| Ki | FAAH | 9.0 µM | Human | [6] |
Signaling Pathways Modulated by Linoleoyl Ethanolamide
Beyond its direct interactions with the core components of the ECS, LEA has been shown to modulate other intracellular signaling pathways, some in a cannabinoid receptor-independent manner.
MAP Kinase Pathway
LEA can increase the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAP kinase pathway, and subsequently enhance AP-1-dependent transcription.[6][12] This effect appears to be independent of CB1 and CB2 receptor activation.
Caption: LEA-induced ERK/AP-1 signaling pathway.
NF-κB Signaling Pathway
LEA has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway in macrophages.[] This is a significant finding, as NF-κB is a critical regulator of the inflammatory response.
Caption: LEA-mediated inhibition of NF-κB signaling.
Detailed Experimental Methodologies
For the benefit of researchers, this section provides more detailed insights into the methodologies used to characterize the interactions of LEA with the endocannabinoid system.
FAAH Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki) of LEA on FAAH activity.
Principle: This assay measures the ability of a test compound (LEA) to inhibit the FAAH-catalyzed hydrolysis of a fluorescent or radiolabeled substrate.
Generalized Protocol:
-
Enzyme Source: Use recombinant human FAAH or a microsomal preparation from cells or tissues expressing FAAH.
-
Substrate: A common substrate is N-arachidonoyl-N'-(7-amino-4-methylcoumarin-3-yl)amide (AMCA-anandamide), which releases a fluorescent product upon hydrolysis. Alternatively, radiolabeled anandamide ([³H]-AEA) can be used, and the release of [³H]-ethanolamine is measured.
-
Assay Procedure:
-
In a microplate, add the FAAH enzyme preparation to a buffer solution.
-
Add varying concentrations of LEA (the inhibitor).
-
Pre-incubate for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding a denaturing agent).
-
Measure the product formation (fluorescence or radioactivity).
-
-
Data Analysis:
-
Plot the percentage of FAAH activity against the logarithm of the LEA concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Km for the enzyme are known.
-
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of LEA for CB1 and CB2 receptors.
Principle: This is a competitive binding assay that measures the ability of a test compound (LEA) to displace a high-affinity radiolabeled ligand from the cannabinoid receptors.
Generalized Protocol:
-
Receptor Source: Use cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A commonly used high-affinity cannabinoid receptor agonist is [³H]CP-55,940.
-
Assay Procedure:
-
In test tubes, combine the receptor-containing membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of LEA (the competitor).
-
Incubate at room temperature for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the LEA concentration.
-
Fit the data to a competition binding curve to determine the IC50 value (the concentration of LEA that displaces 50% of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
This compound is an indispensable tool for the accurate quantification of its endogenous counterpart, LEA, in biological systems. The non-deuterated lipid, LEA, is an active modulator of the endocannabinoid system and other signaling pathways. While it exhibits weak direct affinity for cannabinoid receptors, its ability to inhibit FAAH and modulate key signaling cascades like MAP kinase and NF-κB pathways highlights its potential role in a variety of physiological and pathophysiological processes. This technical guide provides researchers with the fundamental data and methodological insights necessary to effectively utilize LEA-d4 in their studies and to further explore the biological significance of LEA within the complex landscape of lipid signaling.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aobious.com [aobious.com]
The Biological Significance of Deuterated Linoleoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological significance of deuterated linoleoyl ethanolamide (d-LEA). While direct experimental data on d-LEA is limited, this document synthesizes the known biological activities of linoleoyl ethanolamide (LEA) with the established principles of deuterium-based kinetic isotope effects on polyunsaturated fatty acids (PUFAs). By reinforcing the metabolically susceptible positions of LEA with deuterium, it is hypothesized that d-LEA will exhibit enhanced metabolic stability, leading to prolonged and potentially more potent therapeutic effects. This guide provides a comprehensive overview of the relevant signaling pathways, proposes experimental protocols for the investigation of d-LEA, and presents quantitative data for LEA to serve as a benchmark for future studies.
Introduction: The Rationale for Deuterating Linoleoyl Ethanolamide
Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine involved in various physiological processes, including inflammation and energy metabolism.[1][2] It is structurally related to the endocannabinoid anandamide and is known to interact with components of the endocannabinoid system, albeit with a different pharmacological profile.[3][4] LEA exhibits weak affinity for the cannabinoid receptors CB1 and CB2 but has been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide and other N-acylethanolamines.[4][5] Furthermore, LEA has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1]
The therapeutic potential of LEA is limited by its rapid metabolic degradation. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, at specific metabolically vulnerable sites can significantly slow down enzymatic reactions due to the kinetic isotope effect (KIE).[6][7] This strategy has been successfully employed to enhance the pharmacokinetic profiles of various drugs.[8][9] In the context of polyunsaturated fatty acids (PUFAs), deuteration of the bis-allylic positions has been shown to inhibit lipid peroxidation, a key process in cellular damage and various pathologies.[10][11]
This guide posits that deuterating LEA at its metabolically susceptible linoleoyl chain will result in a novel molecule, d-LEA, with enhanced metabolic stability and, consequently, amplified and prolonged biological activity. The primary hypothesized advantages of d-LEA over LEA are:
-
Increased half-life: Reduced susceptibility to enzymatic degradation by FAAH and other lipoxygenases.
-
Enhanced therapeutic efficacy: Prolonged engagement with its biological targets due to higher systemic exposure.
-
Reduced metabolite-related toxicity: A potential decrease in the formation of reactive metabolites.
Quantitative Data Summary
To date, no specific quantitative data for deuterated linoleoyl ethanolamide has been published. The following table summarizes the available quantitative data for non-deuterated linoleoyl ethanolamide to provide a baseline for future comparative studies.
| Parameter | Value | Species | Assay Method | Reference |
| Receptor Binding Affinity (Ki) | ||||
| Cannabinoid Receptor 1 (CB1) | 10 µM | Radioligand Binding Assay ([3H]CP-55,940) | [3][4] | |
| Cannabinoid Receptor 2 (CB2) | 25 µM | Radioligand Binding Assay ([3H]CP-55,940) | [3][4] | |
| Enzyme Inhibition (Ki) | ||||
| Fatty Acid Amide Hydrolase (FAAH) | 9.0 µM | Human | Inhibition of AEA hydrolysis | [4] |
| In Vivo Potency (ED50) | ||||
| Catalepsy | 26.5 mg/kg | Mouse | [4] |
Signaling Pathways
Linoleoyl ethanolamide is known to modulate the NF-κB signaling pathway, a key regulator of inflammation. The proposed mechanism involves the inhibition of IκBα degradation, which prevents the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.
Caption: Proposed mechanism of d-LEA's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Proposed Experimental Protocols
The following protocols are adapted from established methodologies and are proposed for the characterization of deuterated linoleoyl ethanolamide.
Synthesis of Deuterated Linoleoyl Ethanolamide (d-LEA)
This protocol is a proposed adaptation for the synthesis of d-LEA, based on a known method for LEA synthesis.[12]
-
Objective: To synthesize d-LEA by reacting deuterated methyl linoleate with ethanolamine.
-
Materials:
-
Deuterated methyl linoleate (specifically deuterated at the bis-allylic positions)
-
Ethanolamine
-
Sodium methoxide in methanol
-
Anhydrous solvents
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve deuterated methyl linoleate (0.5 mmol) in an appropriate solvent.
-
Add an excess of ethanolamine (5 mmol).
-
Add sodium methoxide in methanol (5.4 mol/L, 15 µL) as a catalyst.
-
Stir the reaction mixture at 30°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess ethanolamine under reduced pressure.
-
Purify the crude product by column chromatography to obtain d-LEA.
-
Confirm the structure and deuterium incorporation by mass spectrometry and NMR spectroscopy.
-
In Vitro FAAH Inhibition Assay
This fluorometric assay is designed to determine the inhibitory potential of d-LEA on FAAH activity.
-
Objective: To determine the IC50 value of d-LEA for FAAH.
-
Materials:
-
Recombinant human FAAH
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
d-LEA stock solution (in DMSO)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of d-LEA in assay buffer.
-
In the microplate, add the FAAH enzyme to each well.
-
Add the d-LEA dilutions to the respective wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Measure the fluorescence intensity (excitation/emission ~360/460 nm) kinetically for 15-30 minutes.
-
Calculate the rate of reaction for each d-LEA concentration.
-
Plot the percentage of FAAH inhibition against the logarithm of the d-LEA concentration to determine the IC50 value.
-
Quantification of d-LEA in Plasma by LC-MS/MS
This method is for the quantitative analysis of d-LEA in biological matrices.
-
Objective: To determine the pharmacokinetic profile of d-LEA in plasma.
-
Materials:
-
Plasma samples
-
Internal standard (e.g., d4-LEA or other deuterated N-acylethanolamine)
-
Acetonitrile for protein precipitation
-
HPLC system coupled with a tandem mass spectrometer
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding cold acetonitrile, vortex, and centrifuge.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Detect d-LEA and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for d-LEA will need to be determined based on its exact mass.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of d-LEA.
-
Quantify the concentration of d-LEA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of deuterated linoleoyl ethanolamide.
Caption: A generalized experimental workflow for the preclinical development of deuterated linoleoyl ethanolamide.
Conclusion and Future Directions
Deuterated linoleoyl ethanolamide represents a promising, yet underexplored, therapeutic candidate. Based on the established principles of the kinetic isotope effect and the known biological activities of LEA, d-LEA is hypothesized to possess a superior pharmacokinetic profile and enhanced efficacy. The experimental protocols and workflows outlined in this guide provide a framework for the systematic investigation of d-LEA's biological significance. Future research should focus on the synthesis and purification of d-LEA, followed by rigorous in vitro and in vivo characterization to validate the hypotheses presented herein. The successful development of d-LEA could pave the way for a new class of metabolically robust drugs for the treatment of inflammatory and other related disorders.
References
- 1. Synthesis of linoleoyl ethanolamide. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Linoleoyl Ethanolamide [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. towardsdatascience.com [towardsdatascience.com]
- 6. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Palmitoylethanolamine depot injection increased its tissue levels and those of other acylethanolamide lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 10. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Linoleoyl Ethanolamide
Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has garnered significant interest for its diverse biological activities, including anti-inflammatory, metabolic, and neuromodulatory effects. This guide provides a comprehensive overview of the current understanding of LEA's mechanisms of action, detailing its molecular targets, signaling pathways, and the experimental methodologies used to elucidate these functions.
Data Presentation
The following tables summarize the key quantitative data regarding the interaction of Linoleoyl ethanolamide with its primary molecular targets.
Table 1: Receptor Binding and Enzyme Inhibition Data for Linoleoyl Ethanolamide
| Target | Species | Assay Type | Parameter | Value | Reference(s) |
| Cannabinoid Receptor 1 (CB1) | Human | Radioligand Displacement Assay | Kᵢ | 10 µM | [1] |
| Cannabinoid Receptor 2 (CB2) | Human | Radioligand Displacement Assay | Kᵢ | 25 µM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Human | Enzyme Inhibition Assay | Kᵢ | 9.0 µM |
Table 2: In Vivo Efficacy of Linoleoyl Ethanolamide
| Animal Model | Species | Effect | Parameter | Value | Reference(s) |
| Catalepsy | Mouse | Induction of catalepsy | ED₅₀ | 26.5 mg/kg |
Core Mechanisms of Action
Linoleoyl ethanolamide exerts its biological effects through multiple mechanisms, primarily involving the endocannabinoid system and inflammatory signaling pathways.
Interaction with the Endocannabinoid System
LEA interacts with key components of the endocannabinoid system, albeit with lower affinity compared to the archetypal endocannabinoid anandamide (AEA).
-
Cannabinoid Receptors (CB1 and CB2): LEA demonstrates weak binding affinity for both CB1 and CB2 receptors, with Kᵢ values of 10 µM and 25 µM, respectively[1]. This suggests that at physiological concentrations, direct activation of cannabinoid receptors is likely not the primary mechanism of action for many of its observed effects.
-
Fatty Acid Amide Hydrolase (FAAH): LEA is both a substrate for and a competitive inhibitor of FAAH, the primary enzyme responsible for the degradation of NAEs. It inhibits the hydrolysis of anandamide with a Kᵢ value of 9.0 µM. By competing for FAAH, LEA can increase the levels of other endogenous NAEs, such as anandamide, thereby indirectly modulating endocannabinoid signaling.
Anti-Inflammatory Effects via NF-κB Signaling
A significant body of evidence points to the potent anti-inflammatory properties of LEA, primarily mediated through the inhibition of the NF-κB signaling pathway.
In mouse RAW264.7 macrophages, LEA has been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, LEA inhibits the LPS-induced increase in cyclooxygenase-2 (COX-2) and prostaglandin E₂ (PGE₂) levels. Mechanistically, LEA suppresses the LPS-induced activation of Toll-like receptor 4 (TLR4) signaling and the subsequent nuclear translocation of the NF-κB p65 subunit[2]. This inhibition of NF-κB activation is a key mechanism underlying its anti-inflammatory effects.
G Protein-Coupled Receptor 119 (GPR119) Activation
LEA, along with other NAEs like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), has been identified as an agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is expressed in the pancreas and gastrointestinal tract and is involved in the regulation of glucose homeostasis and incretin hormone secretion[3][4]. Activation of GPR119 by LEA leads to an increase in intracellular cyclic AMP (cAMP) levels, which can stimulate the release of glucagon-like peptide-1 (GLP-1)[3].
Transient Receptor Potential Vanilloid 1 (TRPV1) Interaction
There is evidence to suggest that LEA can activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and inflammation[5]. The activation of TRPV1 by other NAEs is well-documented, and it is plausible that LEA contributes to nociceptive signaling through this channel, although the precise functional consequences of this interaction require further investigation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the anti-inflammatory effects of LEA.
Caption: Molecular mechanisms of Linoleoyl Ethanolamide action.
Caption: GPR119 signaling pathway activated by Linoleoyl Ethanolamide.
Caption: Experimental workflow for studying LEA's anti-inflammatory effects.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Kᵢ) of LEA for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligand).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Washing buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a known non-radioactive cannabinoid ligand (e.g., WIN 55,212-2).
-
Test compound: Linoleoyl ethanolamide dissolved in DMSO.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the receptor membrane preparations with various concentrations of LEA and a fixed concentration of [³H]CP-55,940 in the binding buffer.
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold washing buffer to separate bound from free radioligand.
-
Determine the amount of radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of an excess of unlabeled ligand) from the total binding.
-
Determine the IC₅₀ value (concentration of LEA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory potency (Kᵢ) of LEA on FAAH activity.
Materials:
-
Recombinant human FAAH enzyme.
-
FAAH assay buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
FAAH substrate: AMC-arachidonoyl amide.
-
Test compound: Linoleoyl ethanolamide dissolved in DMSO.
-
Fluorescence microplate reader.
Procedure:
-
In a 96-well plate, add the FAAH assay buffer, FAAH enzyme, and various concentrations of LEA.
-
Incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the FAAH substrate.
-
Monitor the increase in fluorescence (excitation: 340-360 nm, emission: 450-465 nm) over time, which corresponds to the enzymatic hydrolysis of the substrate to the fluorescent product, 7-amino-4-methylcoumarin (AMC).
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the LEA concentration and fitting the data to a dose-response curve.
-
The Kᵢ can be determined from the IC₅₀ value if the mechanism of inhibition is competitive.
In Vitro Anti-Inflammatory Assay (LPS-stimulated RAW264.7 Macrophages)
Objective: To evaluate the effect of LEA on the production of pro-inflammatory mediators in macrophages.
Materials:
-
RAW264.7 macrophage cell line.
-
Complete DMEM medium (supplemented with 10% FBS and antibiotics).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound: Linoleoyl ethanolamide.
-
Reagents for ELISA (for cytokine measurement), Western blotting (for protein expression), and RT-qPCR (for gene expression).
Procedure:
-
Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of LEA for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
For cytokine analysis: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits.
-
For protein analysis: Lyse the cells and determine the expression levels of proteins such as COX-2, iNOS, and phosphorylated NF-κB p65 by Western blotting.
-
For gene expression analysis: Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the mRNA levels of pro-inflammatory genes.
In Vivo Anti-Inflammatory Assay (DNFB-Induced Contact Dermatitis in Mice)
Objective: To assess the in vivo anti-inflammatory efficacy of LEA in a model of allergic contact dermatitis.
Materials:
-
BALB/c or C57BL/6 mice.
-
2,4-Dinitrofluorobenzene (DNFB).
-
Vehicle (e.g., acetone:olive oil, 4:1).
-
Test compound: Linoleoyl ethanolamide solution.
-
Caliper for measuring ear thickness.
Procedure:
-
Sensitization: On day 0, apply a solution of DNFB (e.g., 0.5%) to a shaved area on the abdomen or back of the mice.
-
Challenge: On day 5, apply a lower concentration of DNFB (e.g., 0.2%) to the inner and outer surfaces of one ear. Apply the vehicle to the contralateral ear as a control.
-
Treatment: Topically apply the LEA solution to the challenged ear at specified time points after the challenge.
-
Measurement: Measure the thickness of both ears using a caliper at various time points (e.g., 24, 48, and 72 hours) after the challenge. The difference in thickness between the DNFB-challenged and vehicle-treated ears represents the degree of ear swelling.
-
Histological and Biochemical Analysis: At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis (e.g., H&E staining to assess immune cell infiltration) and for the measurement of pro-inflammatory cytokine levels by ELISA or RT-qPCR.
References
- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. TRPV1: Structure, Endogenous Agonists, and Mechanisms | MDPI [mdpi.com]
Discovery and history of N-acylethanolamines
An In-Depth Technical Guide to the Discovery and History of N-Acylethanolamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of bioactive lipid mediators derived from the condensation of a fatty acid with ethanolamine.[1][2] These molecules, once considered mere biological artifacts of tissue damage, are now recognized as crucial signaling lipids in a vast array of physiological processes across diverse multicellular organisms.[3] The NAE family includes a variety of molecules, with their biological activities largely dependent on the nature of their fatty acyl groups.[2] The most renowned member of this family is N-arachidonoylethanolamine (AEA), more commonly known as anandamide, the first identified endogenous ligand for the cannabinoid receptors.[1][4] The discovery of anandamide was a watershed moment, unveiling the existence of the endocannabinoid system (ECS) and revolutionizing our understanding of neuromodulation, inflammation, and cellular homeostasis. This guide provides a detailed technical overview of the historical milestones, key experiments, and signaling pathways related to the discovery and study of N-acylethanolamines.
Early Observations: From Curiosity to Obscurity (1950s-1980s)
The story of NAEs begins long before the characterization of the endocannabinoid system. In the 1950s, researchers first identified a lipid with anti-inflammatory properties in extracts from egg yolk, soy lecithin, and peanut meal.[5][6] This compound was identified in 1957 and named palmitoylethanolamide (PEA), an NAE derived from palmitic acid.[6] Subsequent studies between the 1950s and 1970s confirmed that PEA possessed anti-inflammatory and immune-modulating activities.[6][7]
However, the scientific community's interest in these molecules was limited. For two decades, many lipid chemists regarded NAEs as minor, biologically insignificant byproducts of tissue damage.[3] A significant hurdle was the lack of a clear mechanism of action, which led to a decline in research during the 1980s.[6] The biological context required to understand the profound importance of NAEs would not emerge until researchers began to unravel the molecular pharmacology of cannabis.
The Paradigm Shift: Unveiling the Endocannabinoid System
The path to understanding NAEs was paved by research into the effects of the cannabis plant. A series of landmark discoveries provided the necessary framework for the subsequent identification of endogenous NAE signaling.
-
1964: Identifying the Agonist: Israeli scientists Raphael Mechoulam and Yechiel Gaoni isolated and identified delta-9-tetrahydrocannabinol (THC) as the primary psychoactive component of cannabis.[4][8] This provided a specific chemical tool to probe the body's response to cannabinoids.
-
1988: Finding the Receptor: A pivotal breakthrough occurred when a U.S. government-funded study at the St. Louis University School of Medicine, led by Allyn Howlett and her graduate student William Devane, determined that the mammalian brain possesses specific receptor sites that are activated by THC.[4][8][9] This cannabinoid receptor, later named CB1, was found to be more abundant in the mammalian brain than any other G-protein-coupled receptor (GPCR).[4][8]
-
1990: Cloning the Receptor: Two years later, Lisa Matsuda and her colleagues at the National Institute of Mental Health (NIMH) pinpointed and cloned the exact DNA sequence encoding the THC-sensitive receptor in the rat brain.[8]
The discovery of a specific, abundant receptor for a plant-derived compound strongly suggested that the body must produce its own endogenous ligand to activate this system. This hypothesis set the stage for the most significant discovery in the history of NAEs.
The "Bliss" Molecule: The Discovery of Anandamide
In 1992, the search for an endogenous cannabinoid ligand culminated in a landmark discovery by Raphael Mechoulam, William Devane, and Lumir Hanus at the Hebrew University in Jerusalem.[4][9][10] By examining pig brain tissue, they successfully isolated the first endogenous cannabinoid.[1][4][11] They named the compound anandamide , derived from the Sanskrit word "ananda," meaning "joy, bliss, delight," a nod to its potential mood-altering effects.[1][4][9]
Chemically identified as N-arachidonoylethanolamine (AEA), an NAE of arachidonic acid, anandamide was shown to bind to and activate the CB1 receptor.[1][3] This discovery was transformative, as it not only identified the first "endocannabinoid" but also firmly established NAEs as a class of critical signaling molecules, dispelling their former status as biological artifacts.[3]
Expanding the System: The NAE Family and Beyond
The identification of anandamide opened the floodgates to further research, rapidly expanding the known components of the endocannabinoid system and the broader NAE family.
-
1993: The CB2 Receptor: Scientists identified a second type of cannabinoid receptor, CB2, which is predominantly present in the immune system, peripheral nervous system, and various internal organs.[4][9] This discovery highlighted the role of cannabinoid signaling in regulating inflammation.[4]
-
Further NAEs Identified: Following the discovery of anandamide, other NAEs were identified in mammalian tissues, including N-palmitoylethanolamide (PEA), N-oleoylethanolamine (OEA), and N-stearoylethanolamine (SEA).[12][13]
-
Diverse Mechanisms: Research revealed that not all NAEs function through the classical cannabinoid receptors. OEA, for instance, exerts anorexic effects by activating the nuclear receptor PPAR-alpha.[5][14] PEA, the first NAE discovered, does not bind to CB1 or CB2 but is thought to produce its anti-inflammatory and analgesic effects by activating PPAR-alpha and through an "entourage effect," where it enhances the signaling of other endocannabinoids like anandamide.[5][6]
N-Acylethanolamine Metabolism and Signaling Pathways
The biological activity of NAEs is tightly regulated by their synthesis and degradation. These metabolic pathways represent key targets for therapeutic intervention.
Biosynthesis of NAEs
NAEs are not stored in cells but are synthesized "on-demand" from membrane phospholipids in response to physiological stimuli.[15] The primary pathway involves two steps:
-
N-Acylation: An N-acyltransferase enzyme transfers a fatty acid from the sn-1 position of a donor phospholipid to the head group of phosphatidylethanolamine (PE), forming N-acyl-phosphatidylethanolamine (NAPE).[2][16]
-
NAPE Hydrolysis: The NAPE precursor is then hydrolyzed by a specific phospholipase D, NAPE-PLD, to release the NAE.[7][17]
Alternative pathways for NAE formation from NAPE have also been identified, involving enzymes such as phospholipase C (PLC) and α,β-hydrolase (ABHD4).[14]
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylethanolamines: lipid metabolites with functions in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocannabinoid Discovery Timeline | Project CBD [projectcbd.org]
- 5. nanobles.com [nanobles.com]
- 6. blog.metagenics.com [blog.metagenics.com]
- 7. dc.etsu.edu [dc.etsu.edu]
- 8. beyondthc.com [beyondthc.com]
- 9. History of the Endocannabinoid System – Cornbread Hemp® [cornbreadhemp.com]
- 10. ilae.org [ilae.org]
- 11. smithsonianmag.com [smithsonianmag.com]
- 12. Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 15. Advances in the discovery of N-acylethanolamine acid amidase inhibitors. [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Linoleoyl Ethanolamide: A Comprehensive Technical Guide to its Role as a Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has emerged as a significant signaling molecule with diverse physiological roles. As one of the most abundant NAEs in various tissues and even in certain foods, LEA is implicated in the regulation of energy balance, inflammation, and metabolic homeostasis.[1][2] This technical guide provides an in-depth overview of the current understanding of LEA, focusing on its biosynthesis, degradation, signaling pathways, and physiological effects. We present collated quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules derived from fatty acids. While N-arachidonoylethanolamine (anandamide), N-oleoylethanolamine (OEA), and N-palmitoylethanolamine (PEA) have been extensively studied, the biological significance of linoleoyl ethanolamide (LEA), derived from the essential fatty acid linoleic acid, is increasingly being recognized.[1][2] LEA is found in significant concentrations in plasma, various tissues, and certain foods like cereals.[1][2] Its levels are observed to be elevated in overweight individuals, suggesting a role in metabolic regulation.[1][2] This guide will delve into the molecular mechanisms underlying the diverse functions of LEA.
Biosynthesis and Degradation
The endogenous levels of LEA are tightly regulated by a balance between its synthesis and degradation.
Biosynthesis
The primary pathway for LEA biosynthesis involves the "on-demand" enzymatic cleavage of a membrane phospholipid precursor, N-linoleoyl-phosphatidylethanolamine (NLPE). This process is generally understood to occur in two steps:
-
N-acylation of Phosphatidylethanolamine (PE): A linoleoyl group is transferred from a donor phospholipid to the amine head group of PE, forming NLPE. This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT).
-
Release of LEA: NLPE is then hydrolyzed by a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) to yield LEA and phosphatidic acid.[3]
While NAPE-PLD is considered a key enzyme, evidence suggests the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis.[3]
Degradation
The primary enzyme responsible for the degradation of LEA is the fatty acid amide hydrolase (FAAH). FAAH is a serine hydrolase that breaks down LEA into linoleic acid and ethanolamine, thereby terminating its signaling activity.[4] LEA has been shown to be a competitive inhibitor of FAAH, which can indirectly potentiate the effects of other FAAH substrates like anandamide.[5]
Quantitative Data
The following tables summarize the available quantitative data for linoleoyl ethanolamide's interactions and physiological levels.
Table 1: Receptor Binding and Enzyme Inhibition
| Target | Parameter | Value | Species | Reference |
| Cannabinoid Receptor 1 (CB1) | Kᵢ | 10 µM | Not Specified | [2][5] |
| Cannabinoid Receptor 2 (CB2) | Kᵢ | 25 µM | Not Specified | [2][5] |
| Fatty Acid Amide Hydrolase (FAAH) | Kᵢ (inhibition of anandamide hydrolysis) | 9.0 µM | Human | [6] |
Table 2: Physiological and Pharmacological Levels
| Condition | Matrix | Concentration/Dose | Species | Effect | Reference |
| Overweight Humans (BMI > 25) | Plasma | Elevated levels (specific values not provided) | Human | Correlated with cholesterol and triglycerides | [1][2] |
| Diet-Induced Obese Rats | In vivo administration | 10 mg/kg i.p. daily for 14 days | Rat | Weight loss, reduced triglycerides, cholesterol, and inflammatory markers | [1][7] |
| DNFB-induced Contact Dermatitis | Topical application | 0.1 - 0.2 mg | Mouse | Suppressed ear swelling | [2] |
| Quantification Limit in Plasma | Plasma | 0.05 ng/mL (Lower Limit of Quantitation) | Human | - | [5][8] |
Signaling Pathways
LEA exerts its biological effects through interactions with multiple signaling pathways.
G Protein-Coupled Receptor 119 (GPR119) Activation
LEA is a potent agonist of GPR119, a Gαs-coupled receptor highly expressed in pancreatic β-cells and intestinal L-cells.[9][10] Activation of GPR119 by LEA leads to an increase in intracellular cyclic AMP (cAMP) levels.[9] This signaling cascade is crucial for the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a vital role in glucose homeostasis.[11][12] The intestinal levels of LEA have been shown to rise drastically after feeding, suggesting its role as a postprandial satiety signal mediated through GPR119.
GPR119 Signaling Pathway of LEA.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Interaction
While direct high-affinity binding of LEA to PPARα has not been conclusively demonstrated with specific binding constants, its structural analog OEA is a known high-affinity PPARα ligand.[10][13] It is proposed that LEA may also exert some of its effects through PPARα activation.[1] Activation of PPARα, a nuclear receptor, leads to the regulation of genes involved in lipid metabolism, including fatty acid oxidation.[1] In the liver of high-fat diet-fed rats, LEA treatment enhanced the expression of acetyl-CoA-oxidase (Acox) and Uncoupling protein-2 (Ucp2), both of which are downstream targets of PPARα, suggesting an indirect or direct activation of this pathway.[1][7]
Proposed PPARα Signaling Pathway of LEA.
Anti-inflammatory Signaling via NF-κB Inhibition
LEA has demonstrated potent anti-inflammatory effects. In macrophages, LEA suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][12] This anti-inflammatory action is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][12] LEA has been shown to suppress the LPS-induced activation of Toll-like receptor 4 (TLR4) signaling and the subsequent nuclear translocation of the NF-κB p65 subunit.[1][12]
Anti-inflammatory Action of LEA via NF-κB Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of linoleoyl ethanolamide.
Quantification of Linoleoyl Ethanolamide in Biological Samples by LC-MS/MS
This protocol is adapted from established methods for NAE quantification.[5][8][14]
Objective: To accurately measure the concentration of LEA in plasma or tissue homogenates.
Materials:
-
Biological sample (plasma or tissue homogenate)
-
Deuterated LEA internal standard (LEA-d4)
-
Methanol, chloroform, and acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add a known amount of LEA-d4 internal standard.
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and 5 mM ammonium formate and (B) acetonitrile with 0.1% formic acid.
-
A typical gradient might be: 0-2 min, 50% B; 2-10 min, 50-95% B; 10-12 min, 95% B; 12-12.1 min, 95-50% B; 12.1-15 min, 50% B.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for LEA (e.g., m/z 324.3 → 62.1) and LEA-d4 (e.g., m/z 328.3 → 66.1).
-
Quantify the amount of LEA in the sample by comparing the peak area ratio of LEA to LEA-d4 against a standard curve.
-
Workflow for LEA Quantification by LC-MS/MS.
NAPE-PLD Activity Assay
This protocol is based on the use of a radiolabeled substrate.[3][7]
Objective: To measure the activity of NAPE-PLD in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Radiolabeled N-[¹⁴C]-linoleoyl-phosphatidylethanolamine substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Reaction termination solution (e.g., chloroform/methanol, 2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell or tissue lysate (containing a known amount of protein) with the assay buffer.
-
Initiate the reaction by adding the radiolabeled N-[¹⁴C]-linoleoyl-phosphatidylethanolamine substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the termination solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
TLC Separation:
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate the product ([¹⁴C]-LEA) from the unreacted substrate.
-
-
Quantification:
-
Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica sections into scintillation vials.
-
Quantify the amount of radioactivity in the product spot using a scintillation counter.
-
Calculate the NAPE-PLD activity as the amount of product formed per unit of time per amount of protein.
-
GPR119 Activation Assay (cAMP Measurement)
This protocol is a common method to assess the activation of Gαs-coupled receptors.[9]
Objective: To determine if LEA activates GPR119 and to measure its potency.
Materials:
-
Cells expressing GPR119 (e.g., transfected HEK293 cells or a cell line endogenously expressing the receptor)
-
Linoleoyl ethanolamide
-
Assay buffer (e.g., HBSS)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Culture and Plating:
-
Culture the GPR119-expressing cells to an appropriate confluency.
-
Seed the cells into a multi-well plate (e.g., 96-well or 384-well) at a suitable density.
-
-
Compound Treatment:
-
Prepare serial dilutions of LEA in the assay buffer.
-
Remove the culture medium from the cells and add the different concentrations of LEA.
-
Include a vehicle control (buffer only) and a positive control (a known GPR119 agonist).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the LEA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of LEA that elicits a half-maximal response.
-
Conclusion
Linoleoyl ethanolamide is a multifaceted signaling lipid with significant potential as a therapeutic target for metabolic and inflammatory disorders. Its roles in regulating energy homeostasis through GPR119 and potentially PPARα, as well as its potent anti-inflammatory effects via NF-κB inhibition, highlight its importance in maintaining physiological balance. Further research is warranted to fully elucidate the intricacies of its signaling pathways, establish a more comprehensive quantitative profile of its interactions, and explore its therapeutic applications. This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding of this important endogenous signaling molecule.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanolamide Oxylipins of Linolenic Acid Can Negatively Regulate Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A systematic review of the effects of oleoylethanolamide, a high-affinity endogenous ligand of PPAR-α, on the management and prevention of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Purity and Analysis of Linoleoyl Ethanolamide-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and certificate of analysis for Linoleoyl ethanolamide-d4 (LEA-d4). LEA-d4 is a deuterated analog of Linoleoyl ethanolamide, an endogenous cannabinoid-like compound. It serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices by mass spectrometry-based methods.[1] Understanding the purity and analytical characterization of this standard is paramount for ensuring the validity and reproducibility of research findings.
Chemical Identity and Specifications
This compound is N-(2-hydroxyethyl-1,1,2,2-d4)-9Z,12Z-octadecadienamide. The deuterium atoms are located on the ethanolamine moiety, providing a distinct mass shift for mass spectrometric analysis.
| Property | Value | Reference |
| CAS Number | 1451194-69-6 | [1] |
| Molecular Formula | C₂₀H₃₃D₄NO₂ | [1][2] |
| Molecular Weight | 327.5 g/mol | [1][2] |
| Appearance | White to Off-white Solid | [] |
| Storage | -20°C | [4] |
Purity and Certificate of Analysis Data
The purity of this compound is typically assessed by a combination of chromatographic and spectroscopic techniques. Below is a summary of representative data from certificates of analysis.
| Analytical Method | Purity Specification | Representative Results |
| High-Performance Liquid Chromatography (HPLC) | ≥98% | 99.2%[5] |
| Thin-Layer Chromatography (TLC) | ≥98% | 98%[5] |
| Deuterated Forms (d₁-d₄) | ≥99% | Not specified |
| Mass Spectrometry (MS) | Conforms to structure | M+H: 328.3[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to structure | Conforms[5] |
It is crucial for researchers to obtain the lot-specific certificate of analysis for the standard they are using to have the most accurate information.[2][][6]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the purity of this compound and for its use as an internal standard.
High-Performance Liquid Chromatography (HPLC)
While specific vendor protocols for the purity assessment of the neat material are not publicly available, a typical HPLC method for the analysis of related N-acylethanolamides can be adapted.
-
Instrumentation: A standard HPLC system with a UV or mass spectrometric detector.
-
Column: A C18 or a C6-Phenyl column, such as a Phenomenex Gemini C6-Phenyl (50 mm x 2.1 mm, 5 µm), is suitable.[][7]
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate) is commonly used.[][7]
-
Flow Rate: A flow rate of approximately 0.30 mL/min is often employed.[][7]
-
Detection: UV detection at a low wavelength (e.g., 205 nm) or, more specifically, mass spectrometric detection would be used.
-
Sample Preparation: The this compound standard is dissolved in a suitable organic solvent, such as ethanol or methanol, to a known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This compound is primarily used as an internal standard for the quantification of endogenous linoleoyl ethanolamide. The following protocol is based on established methods for the analysis of N-acylethanolamides in biological samples.[][7]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC or HPLC system.
-
Sample Preparation (from plasma):
-
Spike the plasma sample with a known amount of this compound.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be further purified using solid-phase extraction (SPE).
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).[][7]
-
Monitoring Mode: Selected Reaction Monitoring (SRM).[][7]
-
SRM Transition: For linoleoyl ethanolamide, the transition of [M+H]+ → m/z 62 is monitored.[][7] A corresponding transition for this compound would be monitored (e.g., [M+H]+ → m/z 66, accounting for the four deuterium atoms on the ethanolamine fragment).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of N-acylethanolamides by GC can be challenging due to thermal degradation. Derivatization is often required.[8]
-
Derivatization: The hydroxyl group of this compound is silylated to form a more volatile and thermally stable trimethylsilyl (TMS) ether derivative.[8]
-
Instrumentation: A standard GC-MS system.
-
Column: A capillary column suitable for lipid analysis.
-
Injection: The derivatized sample is injected into the GC.
-
Analysis: The mass spectrometer is used to identify and quantify the TMS-derivatized this compound.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Analytical Workflow for Purity Assessment```dot
Caption: Simplified signaling context of the non-deuterated Linoleoyl ethanolamide.
This technical guide provides a foundational understanding of the purity and analysis of this compound. For all research and development applications, it is imperative to consult the vendor-specific certificate of analysis and employ validated analytical methods.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Linoleoyl Ethanolamide-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Linoleoyl ethanolamide-d4 (LEA-d4), a deuterated internal standard crucial for the accurate quantification of the endogenous N-acylethanolamine, linoleoyl ethanolamide (LEA). This document outlines suppliers, provides technical data, and details relevant biological pathways and a representative experimental workflow.
Supplier and Catalog Information
For researchers sourcing LEA-d4, several reputable suppliers are available. The following table summarizes key information to facilitate procurement.
| Supplier | Catalog Number | CAS Number | Purity | Molecular Weight |
| Cayman Chemical | 9000553 | 1451194-69-6 | ≥98% | 327.5 |
| Santa Cruz Biotechnology | sc-219513 | 68171-52-8 | - | 327.5 |
N-Acylethanolamine Signaling Pathway
Linoleoyl ethanolamide is part of the broader N-acylethanolamine (NAE) family of lipid signaling molecules. NAEs are synthesized from N-acyl-phosphatidylethanolamines (NAPEs) and are involved in various physiological processes. Their signaling is terminated through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). While LEA's specific signaling cascade is an area of ongoing research, it is known to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1]
Caption: General N-Acylethanolamine (NAE) biosynthesis and signaling pathway, highlighting the role of Linoleoyl Ethanolamide in inhibiting NF-κB signaling.
Experimental Workflow: Quantification of Linoleoyl Ethanolamide
This compound is primarily used as an internal standard for the accurate quantification of endogenous LEA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative workflow.
Caption: A typical experimental workflow for the quantification of Linoleoyl Ethanolamide using a deuterated internal standard and LC-MS/MS.
Experimental Protocol: LC-MS/MS Quantification
The following is a generalized protocol for the quantification of LEA in a biological matrix. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation:
- To 100 µL of biological sample (e.g., plasma), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
- Perform a liquid-liquid extraction by adding 500 µL of a cold organic solvent mixture (e.g., ethyl acetate/hexane 9:1 v/v).
- Vortex thoroughly and centrifuge to separate the phases.
- Transfer the organic (upper) layer to a clean tube.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the analyte.
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
- MRM Transition for LEA: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined by infusion and optimization).
- MRM Transition for LEA-d4: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (typically a +4 Da shift from the endogenous analyte).
3. Data Analysis:
- A calibration curve is generated using known concentrations of a certified LEA standard spiked with the internal standard.
- The ratio of the peak area of the endogenous LEA to the peak area of the LEA-d4 internal standard is calculated for each sample.
- The concentration of LEA in the samples is determined by interpolating this ratio against the calibration curve.
References
Methodological & Application
Protocol for the Quantification of Linoleoyl Ethanolamide in Biological Samples using Linoleoyl Ethanolamide-d4 as an Internal Standard
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes. As a member of the endocannabinoidome, LEA exhibits weak affinity for cannabinoid receptors CB1 and CB2 but is involved in signaling pathways that regulate inflammation and other cellular functions.[1][2] Accurate quantification of LEA in biological matrices is crucial for understanding its physiological roles and for the development of novel therapeutics. This document provides a detailed protocol for the quantitative analysis of LEA in lipidomics studies using Linoleoyl ethanolamide-d4 (LEA-d4) as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). LEA-d4 is an ideal internal standard as it co-elutes with the endogenous analyte and compensates for variations during sample preparation and analysis.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of Linoleoyl ethanolamide using LC-MS/MS.
| Parameter | Value | Reference |
| Internal Standard | This compound (LEA-d4) | [1] |
| Typical Concentration of Internal Standard | 2.5 ng total (50 µL of a 50 pg/µL solution) | [4] |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | [5][] |
| Inter-assay Precision | Typically within 12% | [5][] |
| Inter-assay Accuracy | Typically within 12% | [5][] |
| Extraction Recovery | 40% - 100% | [5][] |
Experimental Protocols
Materials and Reagents
-
Linoleoyl ethanolamide (LEA) standard
-
This compound (LEA-d4) internal standard[1]
-
HPLC-grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Ammonium formate
-
Chloroform
-
Solid-phase extraction (SPE) columns (e.g., Strata-X)[4]
-
Biological samples (e.g., plasma, tissue homogenate)
Sample Preparation and Lipid Extraction
This protocol is adapted from established methods for N-acylethanolamine extraction.[4][7][8]
-
Sample Aliquoting: Thaw frozen biological samples on ice. Aliquot a precise volume or weight of the sample (e.g., 50 µL of plasma or 10-100 mg of tissue).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. A typical concentration is 2.5 ng total.[4]
-
Protein Precipitation and Lipid Extraction (for plasma):
-
Add 4 volumes of ice-cold methanol containing the internal standard to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
-
-
Lipid Extraction (for tissue):
-
Homogenize the tissue sample in a suitable volume of methanol.
-
Perform a liquid-liquid extraction using a chloroform:methanol:water (2:1:1 v/v/v) mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the eluted fraction under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 100 µL).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Luna C18(2)-HST, 100 x 2.0 mm, 2.5 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[5]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Linoleoyl ethanolamide (LEA): [M+H]+ → m/z 62.
-
This compound (LEA-d4): [M+H]+ → m/z 66.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of Linoleoyl ethanolamide and a constant concentration of this compound.
-
Peak Integration: Integrate the peak areas for both the analyte (LEA) and the internal standard (LEA-d4) in the chromatograms of the calibration standards and the unknown samples.
-
Ratio Calculation: Calculate the ratio of the peak area of LEA to the peak area of LEA-d4 for each standard and sample.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the LEA standards. Determine the concentration of LEA in the unknown samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving N-acylethanolamines and a typical experimental workflow for their analysis.
Caption: N-Acylethanolamine (NAE) metabolic and signaling pathway.
Caption: Experimental workflow for lipidomics analysis of NAEs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Linoleoyl Ethanolamide in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules involved in various physiological processes. As a member of the endocannabinoid system, LEA, alongside other NAEs like anandamide (AEA) and oleoyl ethanolamide (OEA), plays a role in inflammation, energy balance, and cellular signaling.[1] Accurate quantification of LEA in plasma is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the endocannabinoid system.
This document provides detailed protocols and application notes for the sensitive and selective quantification of LEA in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly effective analytical technique for this purpose.[2][3]
Signaling Pathways of Linoleoyl Ethanolamide
While the biosynthesis of LEA has not been studied in extensive detail, it is presumed to follow the same pathway as other well-studied NAEs.[2] This process primarily involves the enzymatic cleavage of N-acylphosphatidylethanolamine (NAPE) precursors present in cell membranes.[1][4] The degradation of LEA is catalyzed by fatty acid amide hydrolase (FAAH), which breaks it down into linoleic acid and ethanolamine.[4][5]
LEA exhibits weak binding affinity for the cannabinoid receptors CB1 and CB2.[2][5] However, its biological activities are not solely dependent on these receptors. LEA has demonstrated significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6][] This is achieved by suppressing the activation of Toll-like receptor 4 (TLR4) signaling and the subsequent nuclear translocation of the NF-κB p65 subunit.[6] This inhibitory action leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]
Experimental Protocols
Plasma Sample Preparation
The accurate quantification of LEA necessitates efficient extraction from the complex plasma matrix. Two common and effective methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).
a) Protein Precipitation (PPT) Protocol
This method is rapid and suitable for high-throughput analysis.[3][8]
-
To 50 µL of human plasma in a microcentrifuge tube, add a deuterated internal standard (e.g., AEA-d8).[3]
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 5 mM ammonium formate) for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) Protocol
LLE offers a cleaner extract by partitioning the analyte into an organic solvent.[8]
-
To 100 µL of human plasma, add a deuterated internal standard.
-
Add 400 µL of a mixture of ethyl acetate and hexane (9:1, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
LC-MS/MS Analysis
The following is a general protocol for the quantification of LEA using a UPLC-MS/MS system. Parameters may need to be optimized for specific instrumentation.
a) Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Phenomenex Gemini C6-Phenyl (2.1 mm x 50 mm, 5 µm)[3] or equivalent C18 column |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 mL/min[3] |
| Gradient Elution | Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
b) Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
c) MRM Transitions
The selection of appropriate precursor and product ions is critical for the selectivity of the method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Linoleoyl Ethanolamide (LEA) | [M+H]+ | 62.0 |
| Internal Standard (e.g., AEA-d8) | [M+H]+ | Varies based on standard |
Note: The m/z 62 product ion corresponds to the protonated ethanolamine fragment and is a common transition for many NAEs.[3][]
Experimental Workflow Diagram
Quantitative Data Summary
The performance of LC-MS/MS methods for LEA quantification can be summarized by several key parameters. The table below presents typical values reported in the literature.
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | [3][] |
| Inter-assay Precision (%RSD) | < 12% | [3][] |
| Inter-assay Accuracy (%Bias) | Within ±12% | [3] |
| Extraction Recovery | 40% - 100% | [3][] |
Conclusion
The protocols outlined in this document provide a robust framework for the quantitative analysis of linoleoyl ethanolamide in plasma. The use of LC-MS/MS with appropriate sample preparation ensures high sensitivity, selectivity, and accuracy, enabling researchers and drug development professionals to reliably measure LEA concentrations in biological samples. This capability is essential for advancing our understanding of the endocannabinoid system and its role in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Linoleoyl ethanolamide reduces lipopolysaccharide-induced inflammation in macrophages and ameliorates 2,4-dinitrofluorobenzene-induced contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for N-acylethanolamine Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules involved in a diverse range of physiological processes, including neuromodulation, inflammation, and energy balance. Accurate quantification of these low-abundance analytes in complex biological matrices is crucial for understanding their roles in health and disease and for the development of novel therapeutics targeting the endocannabinoid system. This document provides detailed application notes and standardized protocols for the sample preparation of NAEs from various biological sources for subsequent analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles of NAE Sample Preparation
The successful quantification of NAEs hinges on an effective sample preparation strategy that accomplishes the following:
-
Liberation of NAEs from the cellular and protein matrix.
-
Efficient extraction of the lipid-soluble NAEs from the aqueous biological sample.
-
Removal of interfering substances such as phospholipids, triglycerides, and other matrix components that can cause ion suppression or enhancement in mass spectrometry.
-
Concentration of the analytes to levels suitable for detection.
-
Accurate and precise quantification through the use of appropriate internal standards.
The two most common extraction techniques employed for NAE analysis are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods often depends on the sample matrix, the desired level of throughput, and the specific NAEs being targeted.
Internal Standards: The Key to Accuracy
Due to the inherent variability in sample extraction and analysis, the use of internal standards is mandatory for accurate and reliable quantification of NAEs.[1] The ideal internal standards are stable isotope-labeled (SIL) analogues of the analytes of interest, most commonly deuterated standards.[1] These standards are chemically identical to the endogenous NAEs, ensuring they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[1] By adding a known amount of the deuterated standard to the sample prior to extraction, any sample loss during preparation or variations in instrument response can be corrected for by calculating the ratio of the analyte peak area to the internal standard peak area.
Commonly Used Deuterated Internal Standards for NAE Quantification:
| N-acylethanolamine (NAE) | Common Deuterated Internal Standard(s) |
| Anandamide (AEA) | AEA-d4, AEA-d8[2][3] |
| Palmitoylethanolamide (PEA) | PEA-d4[2][4] |
| Oleoylethanolamide (OEA) | OEA-d2, OEA-d4[2] |
| Stearoylethanolamine (SEA) | SEA-d3 |
| Linoleoylethanolamine (LEA) | LEA-d3 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for NAEs from Plasma/Serum
This protocol is a robust method for the extraction of a broad range of NAEs from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Deuterated internal standard mix (in a suitable organic solvent)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a glass tube, add 10 µL of the deuterated internal standard mix. Vortex briefly.
-
Add 1 mL of ice-cold MTBE.
-
Add 250 µL of methanol.
-
Vortex vigorously for 10 minutes.
-
Add 250 µL of water.
-
Vortex for an additional 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic layer (MTBE) and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for NAEs from Brain Tissue
This protocol is suitable for the purification and concentration of NAEs from homogenized brain tissue, providing a cleaner extract compared to LLE.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Deuterated internal standard mix
-
Methanol (MeOH)
-
Chloroform
-
Water (LC-MS grade)
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen brain tissue and homogenize in 1 mL of ice-cold homogenization buffer per 100 mg of tissue.
-
Take a 100 µL aliquot of the homogenate and add 10 µL of the deuterated internal standard mix.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 5 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase (chloroform) and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in 500 µL of 50% methanol in water.
-
SPE Cleanup:
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.
-
Elute the NAEs with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final dried extract in 50-100 µL of the initial LC mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of major NAEs using the described protocols with LC-MS/MS analysis. Values can vary depending on the specific instrumentation and analytical conditions.
| Analyte | Sample Matrix | Extraction Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) |
| Anandamide (AEA) | Plasma | LLE (Toluene) | 89 | 0.5 | 1.0 |
| Anandamide (AEA) | Aortic Tissue | LLE (Toluene) | 89 | 0.5 | 1.0 |
| Anandamide (AEA) | Aortic Tissue | SPE (HLB) | 86 | - | 5.0 |
| 2-AG | Aortic Tissue | LLE (Toluene) | 88 | - | - |
| 2-AG | Aortic Tissue | SPE (HLB) | 81 | - | - |
| Estradiol (E2) | Brain Tissue | Ether Extraction | 86.2 - 93.4 | - | - |
| Estradiol (E2) | Brain Tissue | Ether + SPE | 76 - 89.5 | - | - |
Data compiled from multiple sources.[3][5] LOD: Limit of Detection; LOQ: Limit of Quantification.
Visualizations
Caption: General experimental workflow for NAE quantification.
Caption: Key pathways of NAE biosynthesis and degradation.[6][7]
Conclusion
The protocols and data presented provide a comprehensive guide for the robust and accurate quantification of N-acylethanolamines in biological matrices. The selection of an appropriate sample preparation method, coupled with the use of deuterated internal standards and sensitive LC-MS/MS analysis, is paramount for obtaining high-quality data. Careful validation of any method within the specific laboratory environment is essential to ensure reliable results for advancing research and drug development in the field of endocannabinoid signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Linoleoyl Ethanolamide-d4 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Linoleoyl ethanolamide-d4 (LEA-d4) solutions. LEA-d4 is a deuterated analog of Linoleoyl ethanolamide (LEA), an endogenous fatty acid amide. It is primarily utilized as an internal standard for the accurate quantification of LEA in biological samples using mass spectrometry (MS).
Product Information and Storage
This compound is a stable, deuterated form of LEA. Proper handling and storage are crucial to maintain its integrity and ensure experimental reproducibility.
Table 1: Physical and Chemical Properties
| Property | Value |
| Formal Name | N-(2-hydroxyethyl-1,1,2,2-d4)-9Z,12Z-octadecadienamide |
| Synonyms | LEA-d4 |
| Molecular Formula | C₂₀H₃₃D₄NO₂ |
| Formula Weight | 327.5 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Formulation | Typically supplied as a solution in ethanol |
Table 2: Recommended Storage Conditions
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -80°C | Up to 6 months | Recommended for stock solutions to prevent degradation. |
| Short-term Storage | -20°C | Up to 1 month | Suitable for frequently used aliquots.[1] |
| Working Solutions (In Vivo) | Prepare Fresh | Same day use | To ensure stability and prevent precipitation. |
Safety Precautions: this compound, particularly when in a flammable solvent like ethanol, should be handled with care. It is recommended to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes.
Solution Preparation Protocols
The following protocols provide step-by-step instructions for preparing LEA-d4 solutions for various applications.
Protocol for Preparing a Stock Solution
This protocol describes the preparation of a high-concentration stock solution, which can be diluted for various experimental needs.
Materials:
-
This compound (as supplied, typically in ethanol)
-
Anhydrous ethanol, HPLC grade or higher
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
Procedure:
-
Allow the vial of LEA-d4 to equilibrate to room temperature before opening to prevent condensation.
-
If the LEA-d4 is supplied as a pre-made solution (e.g., 1 mg/mL in ethanol), this can be used directly as the primary stock solution.
-
If a different concentration is required, the solvent can be evaporated under a gentle stream of nitrogen.
-
Immediately redissolve the residue in the desired volume of anhydrous ethanol to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Preparing Working Solutions for Mass Spectrometry
LEA-d4 is commonly used as an internal standard in mass spectrometry-based quantification of LEA.
Materials:
-
LEA-d4 stock solution (from Protocol 2.1)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid (optional, for mobile phase)
-
Calibrated micropipettes
Procedure:
-
Thaw an aliquot of the LEA-d4 stock solution.
-
Prepare an intermediate stock solution by diluting the primary stock solution in acetonitrile or methanol. For example, dilute a 10 mg/mL stock to 100 µg/mL.
-
From the intermediate stock, prepare the final working internal standard solution at the desired concentration for spiking into samples. This concentration should be similar to the expected concentration of the analyte (LEA) in the samples.
-
A common approach is to add a fixed amount of the LEA-d4 internal standard to each sample and standard curve point before sample extraction.
Protocol for Preparing Working Solutions for In Vitro Cellular Assays
For cell culture experiments, it is crucial to minimize solvent toxicity.
Materials:
-
LEA-d4 stock solution (in ethanol)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Calibrated micropipettes
Procedure:
-
Thaw an aliquot of the LEA-d4 stock solution.
-
Prepare an intermediate stock solution in DMSO. For example, dilute the ethanol stock 1:100 in DMSO to create a 100 µM stock (assuming a starting concentration of 10 mM). The final ethanol concentration should be kept low.
-
Further dilute the DMSO stock solution in cell culture medium to the final desired working concentration (e.g., 1-10 µM). The final DMSO concentration in the cell culture should typically be less than 0.1% to avoid cytotoxicity.
-
Always prepare fresh working solutions from the stock for each experiment.
Protocol for Preparing Dosing Solutions for In Vivo Studies
For animal studies, a biocompatible vehicle is required.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
If LEA-d4 is in ethanol, evaporate the solvent under a gentle stream of nitrogen.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the appropriate amount of the vehicle to the dried LEA-d4 to achieve the desired final concentration for dosing (e.g., for a 10 mg/kg dose).
-
Vortex and sonicate if necessary to ensure complete dissolution. The final solution should be clear.
-
It is recommended to prepare this dosing solution fresh on the day of administration.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for LEA-d4 solution preparation and the signaling pathway influenced by its non-deuterated counterpart, LEA.
Caption: Workflow for LEA-d4 solution preparation.
Linoleoyl ethanolamide has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. It is also known to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which can, in turn, influence inflammatory responses.
Caption: LEA's anti-inflammatory signaling pathway.
Summary of Quantitative Data
Table 3: Solubility of this compound
| Solvent | Concentration |
| Ethanol | 50 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 100 µg/mL |
Note: The solubility data provided is for this compound and may vary slightly based on the specific lot and purity. It is always recommended to perform solubility tests for your specific application.
These application notes and protocols are intended to serve as a guide. Researchers should optimize these protocols based on their specific experimental requirements and institutional guidelines.
References
Developing a Robust LC-MS Method for Endocannabinoid Quantification
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development and implementation of a robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of endocannabinoids in biological matrices. The protocols and data presented herein are intended to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible measurements of these important lipid signaling molecules.
Introduction to the Endocannabinoid System
The endocannabinoid system (ECS) is a complex and widespread neuromodulatory system that plays a crucial role in regulating a variety of physiological processes, including pain, mood, appetite, and memory.[1] The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands, the endocannabinoids (eCBs), and the enzymes responsible for their synthesis and degradation.[2][3] The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (2-AG).[2][3] Given their involvement in numerous physiological and pathological conditions, the accurate quantification of endocannabinoids is of significant interest in biomedical research and drug development.
Endocannabinoid Signaling Pathway
Endocannabinoids typically act as retrograde messengers at synapses.[2][3] They are synthesized on-demand in the postsynaptic neuron in response to an increase in intracellular calcium. From there, they travel backward across the synaptic cleft to bind to presynaptic CB1 receptors, which in turn suppresses neurotransmitter release.[2][3] This process is a key mechanism of synaptic plasticity. The signaling is terminated by the enzymatic degradation of endocannabinoids.[1][3]
Figure 1: Simplified diagram of the endocannabinoid retrograde signaling pathway.
LC-MS Method for Endocannabinoid Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of endocannabinoids due to its high sensitivity, selectivity, and specificity.[4][5][6]
Experimental Workflow
The general workflow for the analysis of endocannabinoids by LC-MS involves several key steps, from sample collection and preparation to data acquisition and analysis.
Figure 2: General experimental workflow for LC-MS analysis of endocannabinoids.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate endocannabinoid quantification, as these lipids are susceptible to enzymatic and chemical degradation.[7][8] It is crucial to minimize ex vivo formation or degradation of endocannabinoids.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is adapted from methodologies that emphasize the stability of endocannabinoids.[7][9] Toluene is recommended as the extraction solvent to minimize the isomerization of 2-AG to 1-AG.[7]
-
Sample Collection: Collect blood in EDTA-containing tubes and keep on ice. Centrifuge at 3,000 x g for 15 minutes at 4°C within 15 minutes of collection to separate plasma. Store plasma at -80°C until analysis.[9]
-
Internal Standard Spiking: To 50 µL of plasma or serum, add a solution containing deuterated internal standards (e.g., AEA-d4, 2-AG-d5).
-
Extraction:
-
Evaporation and Reconstitution:
-
Transfer the upper organic phase to a new tube and evaporate to dryness under a gentle stream of nitrogen at low heat.[7]
-
Reconstitute the dried extract in 40 µL of a 50:50 (v/v) acetonitrile/methanol mixture and vortex for 2 minutes.[9]
-
Add 60 µL of water containing 0.2% formic acid and vortex for 2 minutes before injection into the LC-MS system.[9]
-
Protocol 2: Solid-Phase Extraction (SPE) from Brain Tissue
This protocol is suitable for more complex matrices like brain tissue to achieve a cleaner extract.
-
Tissue Homogenization: Weigh the frozen brain tissue and homogenize it in a suitable buffer on ice.
-
Internal Standard Spiking: Add deuterated internal standards to the homogenate.
-
Protein Precipitation and Lipid Extraction:
-
Add ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the lipids.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elute the endocannabinoids with a high percentage of organic solvent (e.g., 80% acetonitrile in water).[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent for LC-MS analysis.
-
Liquid Chromatography (LC) Parameters
A reversed-phase C18 column is commonly used for the separation of endocannabinoids.[7]
| Parameter | Recommended Setting |
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid or 5 mM ammonium acetate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at a lower percentage of Mobile Phase B, gradually increase to elute the analytes, followed by a wash and re-equilibration step. A typical gradient might increase from 45% to 90% B over 10-15 minutes.[10] |
Mass Spectrometry (MS) Parameters
Tandem mass spectrometry (MS/MS) is used for the selective detection and quantification of endocannabinoids.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.0 - 4.5 kV |
| Source Temperature | ~120 - 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | ~350 - 550°C[10] |
| Collision Gas | Argon |
Table 1: Example MRM Transitions for Endocannabinoids and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anandamide (AEA) | 348.3 | 62.1 | 14 |
| AEA-d4 | 352.3 | 66.1 | 16 |
| 2-Arachidonoylglycerol (2-AG) | 379.3 | 287.3 | 12 |
| 2-AG-d5 | 384.3 | 93.4 | 44 |
| N-Oleoylethanolamine (OEA) | 326.4 | 62.1 | 16 |
| N-Palmitoylethanolamine (PEA) | 300.3 | 62.1 | 15 |
Note: Collision energies should be optimized for the specific instrument used.[11]
Data Presentation and Method Validation
A robust LC-MS method for endocannabinoid quantification should be validated according to established guidelines. Key validation parameters include linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects.[12]
Table 2: Representative Quantitative Performance Data
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| AEA | 0.03 - 10 | 0.03 | < 15% | < 15% | 85 - 115% |
| 2-AG | 2 - 50 | 2 | < 15% | < 15% | 85 - 115% |
| OEA | 0.1 - 20 | 0.1 | < 15% | < 15% | 85 - 115% |
| PEA | 0.1 - 20 | 0.1 | < 15% | < 15% | 85 - 115% |
Data presented in this table are representative values from published methods and should be established for each specific assay.[5][12]
Challenges and Considerations
-
Isomerization of 2-AG: 2-AG can readily isomerize to the more stable but biologically inactive 1-AG.[7] This can be minimized by keeping samples at low temperatures, using non-protic solvents like toluene for extraction, and acidifying the sample.[7]
-
Ex vivo Formation of AEA: Anandamide levels can increase in whole blood samples after collection.[8] Therefore, plasma should be separated from blood cells as quickly as possible.
-
Matrix Effects: Biological matrices can contain components that interfere with the ionization of the target analytes, leading to ion suppression or enhancement.[6] The use of stable isotope-labeled internal standards and effective sample cleanup procedures can help to mitigate matrix effects.
Conclusion
The LC-MS method outlined in this application note provides a robust and reliable approach for the quantification of endocannabinoids in biological samples. By following the detailed protocols and considering the potential challenges, researchers can obtain high-quality data to advance our understanding of the endocannabinoid system and its role in health and disease.
References
- 1. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 2. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. karger.com [karger.com]
- 9. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 12. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Lipid Analysis Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted lipid analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of specific lipid species in complex biological samples. The use of stable isotope-labeled internal standards, particularly deuterated standards, is crucial for achieving high accuracy and precision.[1] These standards, which have some hydrogen atoms replaced by deuterium, co-elute closely with their endogenous counterparts and can correct for variations in sample extraction, matrix effects, and instrument response.[1] This application note provides detailed protocols for the targeted analysis of several key lipid classes using deuterated standards, along with representative quantitative data and visualizations of relevant signaling pathways.
The principle of this method relies on the stable isotope dilution technique. A known quantity of a deuterated lipid internal standard is introduced to the sample at the beginning of the preparation process. This standard behaves almost identically to its non-deuterated, endogenous equivalent throughout extraction, derivatization (if necessary), and LC-MS/MS analysis. By determining the ratio of the endogenous lipid to the deuterated internal standard, precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.
Experimental Workflow Overview
The general workflow for targeted lipid analysis with deuterated standards involves several key steps, from sample preparation to data analysis. Each step is critical for obtaining reliable and reproducible results.
Caption: General experimental workflow for targeted lipid analysis.
Application 1: Targeted Analysis of Ceramides in Human Plasma
Ceramides are a class of sphingolipids that play crucial roles in cellular signaling, including apoptosis and cell proliferation. Altered ceramide levels have been implicated in cardiovascular disease. This protocol describes a high-throughput LC-MS/MS method for the quantification of specific ceramides in human plasma.
Experimental Protocol
1. Sample Preparation:
-
Materials: Human plasma, methanol, deuterated ceramide internal standards (e.g., Cer(d18:1/16:0)-d7, Cer(d18:1/18:0)-d7, Cer(d18:1/24:0)-d7, Cer(d18:1/24:1)-d7).
-
Procedure:
-
In a 96-well plate, add 10 µL of human plasma.
-
Add 100 µL of a methanol solution containing the deuterated ceramide internal standards.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[2]
-
2. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A gradient from 60% to 95% B over 4 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each ceramide and its corresponding deuterated internal standard.
Data Presentation
Table 1: Validation Data for Targeted Ceramide Analysis
| Analyte | Deuterated Standard | Linearity (R²) | LOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Extraction Recovery (%) |
| Cer(d18:1/16:0) | Cer(d18:1/16:0)-d7 | >0.99 | 10 | <15% | <15% | 98-109% |
| Cer(d18:1/18:0) | Cer(d18:1/18:0)-d7 | >0.99 | 1 | <15% | <15% | 98-109% |
| Cer(d18:1/24:0) | Cer(d18:1/24:0)-d7 | >0.99 | 3 | <15% | <15% | 98-109% |
| Cer(d18:1/24:1) | Cer(d18:1/24:1)-d7 | >0.99 | 3 | <15% | <15% | 98-109% |
| Data adapted from a validated high-throughput LC-MS/MS assay for molecular ceramides.[2][3] |
Application 2: Targeted Analysis of Eicosanoids in Biological Samples
Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They are key mediators of inflammation. This protocol outlines a method for the comprehensive analysis of a wide range of eicosanoids.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Materials: Biological sample (e.g., plasma, cell culture media), methanol, deuterated eicosanoid internal standard mix (e.g., PGE2-d4, LTB4-d4, 15-HETE-d8, ARA-d8).
-
Procedure:
-
Spike the sample with the deuterated eicosanoid internal standard mix.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 10% methanol.
-
Elute the eicosanoids with methanol.
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
LC System: UPLC system.
-
Column: C18 reversed-phase column (e.g., 1.0 x 150 mm, 1.7 µm).
-
Mobile Phase A: Water/acetic acid (100:0.1, v/v).
-
Mobile Phase B: Acetonitrile/methanol (4:1, v/v).
-
Gradient: A gradient elution is employed to separate the various eicosanoid species.[4]
-
Flow Rate: 70-100 µL/min.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: MRM is used to monitor specific transitions for each eicosanoid and its corresponding deuterated internal standard.
Data Presentation
Table 2: MRM Transitions and Optimized Parameters for Selected Eicosanoids and Deuterated Standards
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prostaglandin E2 (PGE2) | PGE2-d4 | 351.2 | 271.2 | -22 |
| Leukotriene B4 (LTB4) | LTB4-d4 | 335.2 | 195.1 | -20 |
| 15-HETE | 15-HETE-d8 | 319.2 | 219.2 | -18 |
| Arachidonic Acid (AA) | AA-d8 | 303.2 | 59.1 | -25 |
| Optimized MRM parameters are instrument-dependent and may require further optimization. |
Signaling Pathway Visualizations
Sphingolipid Metabolism and Signaling
Sphingolipid metabolism is a complex network of interconnected pathways that generate a variety of bioactive lipids. Ceramides are central to this pathway and can be metabolized to form other important signaling molecules like sphingosine-1-phosphate (S1P), which often has opposing cellular effects.[5][6] The dysregulation of sphingolipid metabolism is implicated in several neurodegenerative diseases.[5][7][8]
Caption: Simplified overview of the sphingolipid signaling pathway.
Glycerophospholipid Metabolism
Glycerophospholipids are the main components of cellular membranes and also serve as precursors for signaling molecules. Their metabolism is crucial for maintaining membrane integrity and cellular function. Aberrant glycerophospholipid metabolism has been linked to various diseases, including cancer and psoriasis.[9][10]
Caption: Key pathways in glycerophospholipid metabolism.
Conclusion
The use of deuterated internal standards in targeted lipid analysis by LC-MS/MS is an indispensable strategy for achieving accurate and precise quantification of lipid species in complex biological matrices. The protocols and data presented here for ceramides and eicosanoids provide a framework for developing robust and reliable targeted lipidomics assays. The visualization of key lipid signaling pathways highlights the biological context and importance of these measurements in understanding health and disease, offering valuable tools for researchers, scientists, and drug development professionals.
References
- 1. Inflammation and Cardiovascular Disease: 2025 ACC Scientific Statement: A Report of the American College of Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Sphingolipids in neurodegenerative diseases [frontiersin.org]
- 6. Deregulated sphingolipid metabolism and membrane organization in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingolipids in Focus: Exploring Their Impact on Neurodegeneration and Brain Health - MetwareBio [metwarebio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Lipidomics To Measure Phospholipids and Sphingomyelins in Plasma: A Pilot Study To Understand the Impact of Race/Ethnicity in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of LEA in brain tissue using an internal standard
Application Note: Quantification of Anandamide (AEA) in Brain Tissue using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of the endocannabinoid N-arachidonoylethanolamine, also known as anandamide (AEA), in brain tissue.[1][2] The protocol employs a simple liquid-liquid extraction procedure for sample preparation and utilizes a stable isotope-labeled internal standard (AEA-d8) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is suitable for preclinical research in neuroscience and pharmacology, providing reliable data for studies investigating the endocannabinoid system.
Introduction
Anandamide (AEA) is an endogenous cannabinoid that plays a crucial role in a variety of physiological processes within the central nervous system, including pain modulation, memory, and appetite.[3][4][5] It is a member of the N-acylethanolamine (NAE) class of lipids and acts as a retrograde messenger, modulating synaptic transmission by activating cannabinoid receptors, primarily CB1.[5][6] Given its involvement in numerous neuropathologies, the accurate quantification of AEA in brain tissue is essential for understanding its physiological roles and for the development of novel therapeutics targeting the endocannabinoid system.[1]
This protocol provides a detailed methodology for the extraction and quantification of AEA from rodent brain tissue. The use of a deuterated internal standard (AEA-d8) is critical for correcting for variability during sample preparation and ionization in the mass spectrometer, ensuring high accuracy and precision.[7]
Signaling Pathway of Anandamide
Anandamide is synthesized "on-demand" from membrane phospholipids in postsynaptic neurons following an increase in intracellular calcium.[5][8] It is released into the synaptic cleft and travels retrogradely to bind to presynaptic CB1 receptors.[6] Activation of these G-protein coupled receptors leads to the inhibition of neurotransmitter release.[5][6] The action of AEA is terminated by cellular uptake and subsequent enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[4][5][6]
Figure 1: Anandamide Retrograde Signaling Pathway.
Experimental Protocol
Materials and Reagents
-
Anandamide (AEA) standard (≥98% purity)
-
Anandamide-d8 (AEA-d8) internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Rat or mouse brain tissue, stored at -80 °C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
The overall workflow for the quantification of AEA in brain tissue is depicted below.
Figure 2: Experimental Workflow for AEA Quantification.
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of AEA and AEA-d8 in methanol.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve and quality control (QC) samples.
Sample Preparation
-
Weigh approximately 50 mg of frozen brain tissue.
-
Add 500 µL of ice-cold PBS and homogenize the tissue thoroughly.
-
Transfer a 50 µL aliquot of the homogenate to a new microcentrifuge tube.
-
Spike the homogenate with 10 µL of the AEA-d8 internal standard working solution (final concentration, e.g., 10 ng/mL).
-
Add 200 µL of cold acetonitrile to precipitate proteins.[9]
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
| LC Parameters | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| MS Parameters | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition AEA | Q1: 348.3 m/z -> Q3: 62.1 m/z |
| MRM Transition AEA-d8 | Q1: 356.3 m/z -> Q3: 62.1 m/z |
Data Presentation and Results
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of AEA to AEA-d8 against the concentration of the AEA standards. A linear regression with a weighting factor of 1/x is typically used.
| Concentration (ng/mL) | Peak Area Ratio (AEA/AEA-d8) |
| 0.1 | 0.025 |
| 0.5 | 0.130 |
| 1.0 | 0.265 |
| 5.0 | 1.35 |
| 10.0 | 2.72 |
| 50.0 | 13.8 |
| 100.0 | 27.5 |
| Linearity (R²) | >0.99 |
Accuracy and Precision
The accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations. The results should be within ±15% of the nominal concentration.[10]
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 0.3 | 0.31 | 103.3 | 6.8 |
| Medium | 7.5 | 7.2 | 96.0 | 4.5 |
| High | 75.0 | 78.5 | 104.7 | 3.2 |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20%). For this method, the LLOQ can be established at 0.1 ng/mL.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of anandamide in brain tissue. The simple sample preparation and the use of a stable isotope-labeled internal standard ensure high-quality data suitable for a wide range of research applications in the field of neuroscience and drug development.
References
- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Linoleoyl Ethanolamide-d4 in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleoyl ethanolamide-d4 (LEA-d4) is the deuterated form of Linoleoyl ethanolamide (LEA), an endogenous fatty acid amide belonging to the N-acylethanolamine (NAE) family. While LEA itself exhibits a range of biological activities, LEA-d4 serves as a critical tool in neuroscience research, primarily as an internal standard for the accurate quantification of endogenous LEA levels. This document provides detailed application notes and protocols for the use of LEA-d4 in neuroscience research, focusing on its application in quantitative analysis and its relevance to the study of LEA's biological functions.
Physicochemical Properties and Data
This compound is structurally identical to LEA, with the exception of four deuterium atoms on the ethanolamine moiety. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry-based analyses, without significantly altering its chemical properties.
| Property | Value | Reference |
| Formal Name | N-(2-hydroxyethyl-1,1,2,2-d4)-9Z,12Z-octadecadienamide | [1] |
| CAS Number | 1451194-69-6 | [1] |
| Molecular Formula | C20H33D4NO2 | [1] |
| Formula Weight | 327.5 g/mol | [1] |
| Purity | ≥98% deuterated forms (d1-d4) | [1] |
| Formulation | A solution in ethanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years |
Application 1: Internal Standard for Quantitative Analysis of Linoleoyl Ethanolamide
The primary application of LEA-d4 in neuroscience is as an internal standard for the quantification of endogenous LEA in biological matrices, such as brain tissue and cerebrospinal fluid (CSF), using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision[3].
Experimental Protocol: Quantification of LEA in Rodent Brain Tissue using LC-MS/MS
This protocol outlines a method for the extraction and quantification of LEA from rodent brain tissue.
1. Materials and Reagents:
-
This compound (LEA-d4) solution (e.g., 1 mg/mL in ethanol)
-
Linoleoyl ethanolamide (LEA) standard
-
LC-MS grade acetonitrile, methanol, chloroform, and water
-
Formic acid
-
Internal Standard (IS) working solution: Dilute the LEA-d4 stock solution in a suitable solvent (e.g., methanol) to a final concentration of 100 ng/mL.
-
Calibration standards: Prepare a series of LEA standards in a suitable solvent, ranging from 0.1 to 100 ng/mL.
2. Brain Tissue Homogenization and Extraction:
-
Excise brain tissue rapidly and flash-freeze in liquid nitrogen to minimize post-mortem changes in lipid levels[3].
-
Weigh the frozen brain tissue (approximately 50-100 mg).
-
Homogenize the tissue in 1 mL of ice-cold methanol.
-
Add 50 µL of the LEA-d4 internal standard working solution to the homogenate.
-
Add 2 mL of chloroform and vortex thoroughly.
-
Add 1 mL of water and vortex again to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating NAEs.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, gradually increasing to a high percentage to elute the lipids.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for LEA and LEA-d4.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Linoleoyl ethanolamide (LEA) | 324.3 | 62.1 | 15-25 |
| This compound (LEA-d4) | 328.3 | 66.1 | 15-25 |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of LEA to LEA-d4 against the concentration of the LEA standards.
-
Determine the concentration of LEA in the brain tissue samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for LEA Quantification
Caption: Workflow for LEA quantification in brain tissue.
Application 2: Investigating the Biological Role of Linoleoyl Ethanolamide
By enabling accurate measurement of endogenous LEA levels, LEA-d4 is instrumental in studies investigating the biological functions of LEA in the nervous system. LEA has been shown to possess several neuromodulatory and anti-inflammatory properties.
Signaling Pathways Involving Linoleoyl Ethanolamide
1. Cannabinoid Receptor Binding: LEA exhibits weak affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, with Ki values of 10 µM and 25 µM, respectively[1][4]. Although weaker than the archetypal endocannabinoid anandamide (AEA), this interaction suggests a potential role in modulating the endocannabinoid system.
Caption: LEA interaction with cannabinoid receptors.
2. Fatty Acid Amide Hydrolase (FAAH) Inhibition: LEA is an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide[1][5]. By inhibiting FAAH, LEA can indirectly increase the levels of other endocannabinoids, thereby potentiating their effects.
Caption: LEA-mediated inhibition of FAAH.
3. Anti-inflammatory Signaling: LEA has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[6][7]. It can suppress the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) signaling and the subsequent nuclear translocation of the NF-κB p65 subunit[6]. This leads to a reduction in the expression of pro-inflammatory cytokines. Additionally, LEA can modulate the ERK signaling pathway[1][4].
Caption: LEA's inhibition of the NF-κB signaling pathway.
Experimental Protocols for Investigating LEA's Biological Activity
1. FAAH Inhibition Assay (Fluorometric): This protocol provides a general method to assess the inhibitory effect of LEA on FAAH activity.
-
Principle: FAAH hydrolyzes a non-fluorescent substrate to produce a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity. An inhibitor will reduce this rate.
-
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer
-
FAAH substrate (e.g., a fluorogenic substrate)
-
Linoleoyl ethanolamide (LEA)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a series of LEA dilutions in assay buffer.
-
In a 96-well plate, add the FAAH enzyme to each well.
-
Add the LEA dilutions or vehicle control to the respective wells.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Measure the fluorescence kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each LEA concentration.
-
Determine the IC50 value of LEA for FAAH inhibition by plotting the percent inhibition against the log of the LEA concentration.
-
2. Cannabinoid Receptor Binding Assay: This protocol describes a competitive radioligand binding assay to determine the affinity of LEA for CB1 and CB2 receptors.
-
Principle: The assay measures the ability of unlabeled LEA to compete with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) for binding to CB1 or CB2 receptors expressed in cell membranes.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940)
-
Linoleoyl ethanolamide (LEA)
-
Binding buffer
-
Non-specific binding control (a high concentration of a known CB1/CB2 agonist)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of LEA.
-
In reaction tubes, combine the cell membranes, radiolabeled ligand, and either LEA dilution, vehicle, or non-specific binding control.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each LEA concentration.
-
Determine the Ki value for LEA by fitting the data to a one-site competition model.
-
Conclusion
This compound is an indispensable tool for accurate and precise quantification of endogenous LEA in neuroscience research. Its use as an internal standard in LC-MS/MS methods allows for reliable determination of LEA levels in various brain regions and biofluids. This, in turn, facilitates a deeper understanding of the physiological and pathological roles of LEA, including its involvement in endocannabinoid signaling, neuroinflammation, and other neuromodulatory processes. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to utilize LEA-d4 and investigate the multifaceted functions of LEA in the nervous system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Linoleoyl ethanolamide reduces lipopolysaccharide-induced inflammation in macrophages and ameliorates 2,4-dinitrofluorobenzene-induced contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor peak shape for Linoleoyl ethanolamide-d4 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the LC-MS analysis of Linoleoyl ethanolamide-d4.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape in liquid chromatography-mass spectrometry (LC-MS) can significantly compromise data quality, affecting resolution, sensitivity, and accurate quantification. This guide addresses common peak shape issues such as tailing, fronting, and split peaks specifically for this compound.
Question 1: My this compound peak is tailing. What are the potential causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It can be caused by a variety of factors related to the analyte, column, mobile phase, or overall system.
Troubleshooting Steps:
-
Assess Secondary Interactions: Acidic silanols on the silica backbone of the column can interact with the analyte, causing tailing.
-
Solution: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase to suppress the ionization of free silanols.
-
-
Check for Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can lead to peak distortion.[1][2]
-
Solution:
-
Implement a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]
-
Reverse flush the column according to the manufacturer's instructions.
-
If the problem persists, replace the column.
-
-
-
Evaluate Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and lead to secondary interactions.
-
Solution: Ensure the mobile phase pH is appropriate for this compound. For reversed-phase chromatography of lipids, mobile phases are often acidified with formic or acetic acid.[4]
-
-
Consider Analyte Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[5]
-
Solution: Reduce the injection volume or dilute the sample.
-
Question 2: I am observing peak fronting for this compound. What could be the issue?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.
Troubleshooting Steps:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[1][6]
-
Solution: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Column Collapse or Void: A void at the head of the column or collapse of the packed bed can lead to distorted peak shapes.[1][2]
-
Solution: This is often irreversible, and the column will need to be replaced. To prevent this, always operate within the manufacturer's recommended pressure and pH limits.
-
-
Analyte Overload: In some cases, severe sample overload can also manifest as peak fronting.[5]
-
Solution: Dilute the sample or decrease the injection volume.
-
Question 3: My this compound peak is splitting. What are the likely causes?
Split peaks can be a sign of several problems, often related to the sample introduction or the column inlet.
Troubleshooting Steps:
-
Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[1][2]
-
Solution: Reverse flush the column. If this does not resolve the issue, the column may need to be replaced. Using an in-line filter can help prevent this.[1]
-
-
Injection Issues: Problems with the autosampler, such as a partially clogged needle or a scratched injector rotor, can lead to improper sample injection and split peaks.[6]
-
Solution: Perform routine maintenance on the autosampler, including cleaning or replacing the needle and inspecting the rotor seal.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is fully miscible with the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: Can the deuterated internal standard (this compound) have a different retention time than the non-deuterated analyte?
A1: Yes, a slight difference in retention time between a deuterated internal standard and its non-deuterated counterpart can occur. This is known as the "deuterium isotope effect."[3][7] The deuterium-labeled compound may elute slightly earlier than the native compound. While often minor, this can be significant if the peaks are sharp and there is a region of strong ion suppression where they elute.[7]
Q2: How can I improve the peak shape of lipids like this compound in reversed-phase LC-MS?
A2: Several strategies can be employed:
-
Mobile Phase Additives: The use of mobile phase additives is highly recommended to improve both separation and detection.[4] Common additives include ammonium formate or acetate (5-10 mM) and formic or acetic acid (0.05-0.1%).[4][8] For positive ionization mode, 10 mM ammonium formate with or without 0.1% formic acid often provides good signal intensity for various lipid classes.[8][9]
-
Column Chemistry: C8 and C18 columns are commonly used for lipidomics.[4] The choice between them will depend on the specific separation requirements.
-
Organic Solvents: Mobile phases typically consist of water with organic solvents like acetonitrile, methanol, and isopropanol.[4][10] Isopropanol is often used as a strong solvent to elute highly nonpolar lipids.[4]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at -20°C.[11][12][13] Under these conditions, it is stable for at least two years.[11][13]
Q4: Could matrix effects be causing my poor peak shape and inconsistent results?
A4: While matrix effects primarily impact signal intensity (ion suppression or enhancement), severe matrix effects can sometimes manifest as peak distortion, especially if co-eluting matrix components overload the column or interfere with the ionization process.[7][14] If you suspect matrix effects, consider the following:
-
Improved Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering compounds.[3]
-
Chromatographic Separation: Modify your gradient to better separate this compound from co-eluting matrix components.
-
Post-Column Infusion Experiment: This can help identify regions of ion suppression in your chromatogram.[3][7][14]
Q5: My deuterated internal standard signal is decreasing throughout the analytical run. What could be the cause?
A5: A decreasing signal for the internal standard throughout a run can be indicative of carryover of late-eluting matrix components that cause increasing ion suppression over time.[7] To troubleshoot this, you can inject blank solvent samples after a high-concentration sample to check for carryover and extend the chromatographic run time to ensure all matrix components have eluted before the next injection.[7]
Experimental Protocols
Table 1: Example LC-MS Method for N-Acylethanolamines
| Parameter | Condition |
| LC Column | Waters HSS T3 (1.8 µm, 2.1 x 100 mm) with a C18 VanGuard pre-column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5-50 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Dynamic Multiple Reaction Monitoring (dMRM) |
| Drying Gas | Nitrogen, 12 L/min at 325°C |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. halocolumns.com [halocolumns.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. biorxiv.org [biorxiv.org]
- 11. caymanchem.com [caymanchem.com]
- 12. vincibiochem.it [vincibiochem.it]
- 13. caymanchem.com [caymanchem.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Overcoming Matrix Effects in N-Acylethanolamine Analysis
Welcome to the technical support center for N-acylethanolamine (NAE) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of NAEs, with a primary focus on mitigating matrix effects.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for NAE analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | 1. Inefficient Extraction: The chosen extraction method may not be suitable for the specific NAEs or the biological matrix, leading to poor recovery. | 1. Optimize Extraction Protocol: Review and optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, ensure the solvent system is appropriate for the polarity of your target NAEs. For SPE, verify that the sorbent chemistry and elution solvents are correct. Consider testing different SPE column brands, as retention and recovery can vary significantly.[1][2][3] 2. Use Stable Isotope-Labeled Internal Standards (SIL-IS): Incorporate SIL-IS for each analyte at the very beginning of the sample preparation process. This will help to correct for losses during extraction and account for matrix effects.[1] 3. Check for Analyte Degradation: NAEs can be susceptible to enzymatic degradation. Ensure samples are collected and processed quickly, and consider adding enzyme inhibitors if necessary. |
| 2. Matrix-Induced Ion Suppression: Co-eluting compounds from the biological matrix can interfere with the ionization of the target NAEs in the mass spectrometer source, reducing the signal. | 1. Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure. This could involve an additional washing step in your SPE protocol or combining LLE with SPE. 2. Chromatographic Separation: Optimize the LC gradient to better separate the NAEs from interfering matrix components. 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the final extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression. 4. Quantify Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.[4] | |
| 3. Instrument Sensitivity Issues: The mass spectrometer may not be sensitive enough to detect the low concentrations of NAEs typically found in biological samples. | 1. Instrument Maintenance and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. 2. Optimize MS Parameters: Fine-tune the ionization source parameters (e.g., spray voltage, gas flows, temperature) and analyte-specific parameters (e.g., collision energy) for optimal signal. | |
| High Background or Interfering Peaks | 1. Solvent or Glassware Contamination: Solvents, reagents, or glassware may be contaminated with compounds that interfere with the analysis. Some brands of chloroform have been found to contain quantifiable amounts of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA).[1][2][3] | 1. Use High-Purity Solvents: Always use LC-MS grade or equivalent high-purity solvents. 2. Test Solvents: Evaporate a volume of the solvent, reconstitute in a small amount of mobile phase, and inject it into the LC-MS system to check for contamination. 3. Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned. Consider rinsing with the analysis solvent before use. |
| 2. Inadequate Chromatographic Resolution: The LC method may not be sufficient to separate the analytes of interest from isobaric interferences in the matrix. | 1. Optimize LC Method: Adjust the mobile phase composition, gradient profile, or column chemistry to improve the separation of target analytes from interfering compounds. 2. Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help to distinguish between analytes and interferences with the same nominal mass. | |
| Poor Reproducibility (High %CV) | 1. Inconsistent Sample Preparation: Variability in manual sample preparation steps can lead to inconsistent results. | 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently across all samples. Use calibrated pipettes and maintain consistent timing for each step. 2. Automate Sample Preparation: If possible, use automated liquid handling systems to improve the precision of sample preparation. |
| 2. Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement. | 1. Use Stable Isotope-Labeled Internal Standards: SIL-IS are the gold standard for correcting for variable matrix effects as they co-elute with the analyte and experience the same ionization effects.[1] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. | |
| Analyte Degradation or Artifact Formation | 1. Chemical Reactions with Solvents: Certain solvents or stabilizers in solvents can react with NAEs. For example, one brand of chloroform was found to cause a loss of N-oleoylethanolamine (OEA) due to the addition of chlorine to its double bond.[1][2][3] | 1. Validate Solvents: Test different brands and grades of solvents during method development to ensure they do not cause degradation or artifact formation of the target analytes. 2. Avoid Harsh Conditions: Minimize exposure of samples to harsh pH, high temperatures, or prolonged light exposure during sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in NAE analysis?
A1: Matrix effects refer to the alteration of the ionization efficiency of NAEs by co-eluting molecules from the sample matrix (e.g., plasma, brain tissue). This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification.[4][5]
Q2: How can I quantify the extent of matrix effects in my samples?
A2: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[4]
Q3: What is the best internal standard strategy to overcome matrix effects?
A3: The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for correcting matrix effects in LC-MS/MS analysis.[1] A SIL-IS for each NAE of interest should be added to the sample at the beginning of the extraction procedure. Since the SIL-IS has nearly identical chemical and physical properties to the endogenous analyte, it will be affected by matrix effects in the same way, allowing for accurate correction of the analyte signal.
Q4: Which is a better sample preparation technique for NAEs: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A4: Both LLE and SPE are commonly used for NAE analysis, and the choice depends on the specific application and matrix. LLE, often based on the Folch method (chloroform/methanol), is a classical technique for lipid extraction. SPE can provide a more thorough cleanup by removing more interfering compounds, but it requires careful method development, as the recovery of NAEs can vary significantly between different SPE sorbents and brands.[1][2][3] In some cases, a combination of LLE followed by SPE may be necessary for complex matrices.
Q5: My NAE concentrations vary widely from published values. What could be the reason?
A5: Discrepancies in reported NAE concentrations can arise from several factors, including differences in sample collection and handling procedures, extraction methods, the use and type of internal standards, and the specific analytical instrumentation.[1][2][3] It is crucial to have a well-validated method and to be aware of potential pitfalls like solvent contamination, which can artificially inflate the levels of certain NAEs.[1][2][3]
Quantitative Data Summary
The following table summarizes the recovery of various N-acylethanolamines using different brands of silica-based solid-phase extraction (SPE) columns. This data highlights the importance of validating SPE methods, as recoveries can differ substantially.
| NAE | Supelco (%) | Waters (%) | Isolute (%) | Phenomenex (%) |
| PEA | 105 | 95 | 110 | 85 |
| SEA | 110 | 100 | 115 | 90 |
| OEA | 115 | 98 | 112 | 88 |
| LEA | 118 | 97 | 110 | 87 |
| AEA | 120 | 95 | 105 | 80 |
| EPEA | 115 | 90 | 100 | 75 |
| DHEA | 110 | 85 | 95 | 70 |
| 2-AG | 14 | 29 | 14 | 61 |
| Data adapted from a study investigating pitfalls in NAE sample preparation. The values represent the mean recovery.[1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for NAEs from Plasma/Serum
This protocol is a general guideline for the extraction of NAEs from plasma or serum using a modified Folch extraction.
Materials:
-
Plasma or serum samples
-
Stable Isotope-Labeled Internal Standards (SIL-IS) for each target NAE
-
Chloroform (HPLC grade, pre-tested for contamination)
-
Methanol (HPLC grade)
-
0.9% Saline solution
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
To 500 µL of plasma/serum in a glass tube, add the SIL-IS mixture at a known concentration.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Incubate on ice for 30 minutes.
-
Add 500 µL of 0.9% saline solution to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for NAEs from Brain Tissue Homogenate
This protocol provides a general procedure for the cleanup of NAEs from a brain tissue lipid extract using a silica-based SPE cartridge.
Materials:
-
Lipid extract from brain tissue (obtained via LLE)
-
Silica SPE cartridges (e.g., 100 mg)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Condition the SPE Cartridge: Pass 3 mL of methanol through the silica SPE cartridge, followed by 3 mL of chloroform. Do not allow the cartridge to go dry.
-
Load the Sample: Dissolve the dried lipid extract from the LLE step in 1 mL of chloroform and load it onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 3 mL of chloroform to elute neutral lipids and other non-polar interferences. Collect this fraction and discard.
-
Elute the NAEs: Elute the NAEs from the cartridge with 4 mL of a chloroform:methanol (9:1, v/v) solution. Collect this eluate.
-
Evaporate the Solvent: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for NAE analysis.
Caption: Troubleshooting decision tree for NAE analysis.
Caption: Anandamide signaling pathway.
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pitfalls in the sample preparation and analysis of N-acylethanolamines[S] | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: Improving Sensitivity for Low-Level Endocannabinoid Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the detection of low-level endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the sensitivity of endocannabinoid detection?
A1: The accurate quantification of low-level endocannabinoids is a multi-step process, with sensitivity being influenced by:
-
Sample Collection and Handling: Endocannabinoids are prone to degradation and ex vivo synthesis. Immediate processing of samples at low temperatures is crucial.[1] For blood samples, the removal of cells directly after collection is recommended.[1]
-
Extraction Efficiency: The choice of extraction method and solvent significantly impacts analyte recovery.[1][2]
-
Analyte Stability: 2-AG is particularly unstable and can isomerize to 1-AG.[3][4][5] Maintaining a slightly acidic pH and using appropriate solvents can mitigate this.[1]
-
Chromatographic Separation: Proper separation of endocannabinoids from other lipids is essential to reduce matrix effects.[2][6][7]
-
Mass Spectrometry Ionization and Detection: Optimization of mass spectrometry parameters is key to achieving low detection limits.[2]
Q2: Which extraction method is best for low-level endocannabinoid analysis?
A2: The ideal extraction method depends on the biological matrix and the specific research question. The most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][3][4][5]
-
LLE: This is a widely used, cost-effective method. Toluene has been shown to be an effective solvent, yielding high recovery and minimizing 2-AG isomerization compared to other solvents.[1] However, LLE can sometimes co-extract phospholipids, which may cause matrix effects in the mass spectrometer.[1]
-
SPE: This method can provide cleaner extracts with reduced matrix effects and has the potential for high-throughput processing.[1][8] C8 or C18 reverse-phase columns are often used due to their compatibility with the hydrophobic nature of endocannabinoids.[1]
Q3: How can I prevent the degradation and isomerization of 2-AG during sample preparation?
A3: The instability of 2-AG is a major challenge. To minimize degradation and isomerization:
-
Work quickly and at low temperatures (on ice) throughout the entire sample preparation process.[1][5]
-
Maintain a slightly acidic pH (e.g., by adding 0.1% formic acid to organic solvents) to increase stability.[1][8]
-
Use appropriate extraction solvents. Toluene is recommended for reducing 2-AG to 1-AG isomerization.[1]
-
Avoid repeated freeze-thaw cycles of samples, as 2-AG is particularly sensitive to this.[1]
-
Evaporate solvents at low temperatures under a stream of nitrogen.[1]
Q4: What are matrix effects and how can I minimize them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement and inaccurate quantification.[1] To minimize matrix effects:
-
Optimize sample cleanup using techniques like SPE to remove interfering substances, particularly phospholipids.[1][2]
-
Improve chromatographic separation to ensure endocannabinoids elute in a region free of interfering compounds.
-
Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no analyte signal | Poor extraction recovery | Optimize your extraction protocol. For LLE, consider using toluene. For SPE, ensure proper column conditioning, loading, washing, and elution steps are followed.[1] Consider adding antioxidants to increase the stability of AEA and 2-AG during heating steps.[1] |
| Analyte degradation | Process samples quickly at low temperatures and maintain a slightly acidic pH.[1] Avoid leaving samples at room temperature for extended periods. | |
| Suboptimal mass spectrometer settings | Tune the mass spectrometer for your specific analytes. Optimize parameters such as capillary voltage, cone voltage, and collision energy.[9] | |
| High background noise | Contaminated solvents or reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[10] |
| Insufficient sample cleanup | Incorporate an SPE step or improve your existing cleanup method to remove more matrix components.[1][2] | |
| LC system contamination | Flush the LC system thoroughly. If contamination persists, clean or replace tubing, the injection port, and the column.[10] | |
| Poor peak shape | Inappropriate mobile phase | Ensure the mobile phase is compatible with your column and analytes. Modifiers like formic acid or ammonium acetate can improve peak shape and ionization.[1] |
| Column degradation | Use a guard column and ensure proper sample filtration to extend the life of your analytical column. If peak shape does not improve, replace the column. | |
| Inconsistent results | Variable sample handling | Standardize your sample collection, storage, and preparation procedures. Avoid variations in timing and temperature.[1] |
| Inconsistent extraction efficiency | Ensure precise and consistent execution of the extraction protocol for all samples. The use of an automated extraction system can improve reproducibility. | |
| Instability of 2-AG | Pay close attention to the measures for preventing 2-AG isomerization and degradation mentioned in the FAQs.[1][3][4][5] |
Data Presentation
Table 1: Comparison of Endocannabinoid Extraction Methods
| Method | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, fast, and inexpensive. | Can have lower selectivity and may co-extract interfering substances.[1] | 70-95% |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by selective elution. | Provides cleaner extracts, reduces matrix effects, and can be automated.[1][8] | More time-consuming and costly than LLE.[1] | 80-99% |
| Protein Precipitation | Removal of proteins by adding a precipitating agent (e.g., acetonitrile). | Quick and easy. | May not effectively remove other interfering lipids, leading to significant matrix effects.[3] | Variable, often lower than LLE or SPE. |
Table 2: Typical LC-MS/MS Parameters for Endocannabinoid Analysis
| Parameter | Typical Setting | Purpose |
| LC Column | Reverse-phase C18 or C8 (e.g., 50-150 mm length, <2 µm particle size) | Separation of hydrophobic endocannabinoids.[1] |
| Mobile Phase A | Water with 0.1% formic acid or ammonium acetate | Controls pH and improves ionization.[1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Elutes analytes from the column.[1] |
| Flow Rate | 0.2 - 0.5 mL/min | Influences separation efficiency and analysis time. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes endocannabinoid molecules.[11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[11] |
| Capillary Voltage | 0.1 - 1.1 kV | Optimizes the spray and ion generation.[9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Endocannabinoids from Plasma
This protocol is adapted from various sources and aims to provide a general guideline.[1][5][8]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Add 10 µL of an internal standard solution containing deuterated AEA and 2-AG.
-
-
Extraction:
-
Add 800 µL of ice-cold toluene.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (toluene) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at low heat (e.g., 30°C).
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Analysis:
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Endocannabinoids from Brain Tissue
This protocol provides a general framework for SPE of endocannabinoids from tissue homogenates.[1][2]
-
Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in an appropriate volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
-
SPE Cartridge Preparation:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading and Washing:
-
Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar impurities.
-
-
Elution and Analysis:
-
Elute the endocannabinoids with 2 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sample Preparation Techniques for Analysis of Endocannabinoids in Biological Fluids and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Systematic Study of Liquid Chromatography in Search of the Best Separation of Cannabinoids for Potency Testing of Hemp-Based Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Linoleoyl ethanolamide-d4 stability in different solvents and matrices
This technical support center provides guidance on the stability of Linoleoyl ethanolamide-d4 (LEA-d4) in various solvents and matrices, along with troubleshooting advice for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solution in an organic solvent at -20°C.[1][2] The manufacturer states a stability of at least two years under these conditions.[2] It is advisable to store it in glass vials with Teflon-lined caps to prevent contamination from plasticizers.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents. The approximate solubilities are provided in the table below.
Q3: Is it acceptable to store this compound as a dry powder?
A3: Due to its unsaturated nature, it is not recommended to store this compound as a dry powder for extended periods.[1] Unsaturated lipids are susceptible to oxidation and hydrolysis, which can be accelerated by moisture absorption from the air.[1] It is best practice to dissolve the entire contents of the vial in a suitable organic solvent upon receipt.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: Repeated freeze-thaw cycles should be avoided as they can contribute to the degradation of the compound.[1] It is recommended to aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.
Q5: What is the stability of this compound in aqueous solutions or biological matrices?
A5: While specific stability data in aqueous solutions or biological matrices is limited, N-acylethanolamines can be susceptible to enzymatic and chemical hydrolysis. In biological samples like plasma, enzymatic degradation can occur.[3] For analyses in biological matrices, it is crucial to inhibit enzymatic activity immediately after sample collection, for instance, by adding enzyme inhibitors and keeping the samples on ice. Long-term storage of biological samples containing LEA-d4 should be at -80°C.[4][5]
Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | 50 mg/mL[2] |
| Dimethylformamide (DMF) | 25 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL[2] |
| Ethanol:PBS (pH 7.2) (1:2) | 100 µg/mL[2] |
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation | Rationale |
| Long-Term Storage | Store as a solution in an organic solvent at -20°C.[1][2] | Ensures stability for ≥ 2 years.[2] |
| Container | Use glass vials with Teflon-lined caps.[1] | Prevents contamination from plasticizers.[1] |
| Aliquoting | Aliquot into single-use vials. | Minimizes freeze-thaw cycles.[1] |
| Aqueous Solutions | Prepare fresh and use immediately. | Potential for hydrolysis. |
| Biological Matrices | Store at -80°C and inhibit enzymatic activity.[4][5] | Prevents enzymatic degradation.[3] |
Experimental Protocols & Workflows
Protocol: Preparation of Stock and Working Solutions
-
Warm to Room Temperature: Before opening, allow the vial of this compound to warm completely to room temperature to prevent condensation of moisture onto the compound.[1]
-
Dissolution: Dissolve the entire contents of the vial in a high-purity organic solvent such as ethanol to a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Dispense the stock solution into smaller, single-use glass vials with Teflon-lined caps.
-
Storage: Store the aliquots at -20°C.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent for your assay. Prepare these fresh for each experiment if possible.
Workflow for Stability Assessment
The following diagram outlines a general workflow for assessing the stability of this compound under various conditions.
Troubleshooting Guide
Issue: Low or no signal for LEA-d4 in LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of Standard | - Ensure the standard has been stored correctly at -20°C in an appropriate solvent.[1][2]- Avoid repeated freeze-thaw cycles by using single-use aliquots.[1]- For new vials, confirm the integrity by comparing with a previously validated standard if available. |
| Incomplete Solubilization | - Ensure the compound is fully dissolved in the solvent. Gentle warming or brief sonication may aid dissolution, but use with caution for unsaturated lipids.[1] |
| Adsorption to Surfaces | - Use glass or polypropylene autosampler vials. Avoid polystyrene, which can leach contaminants and cause adsorption of lipids. |
| Ion Suppression in Matrix | - Dilute the sample extract to reduce matrix effects.- Optimize the sample preparation method (e.g., use solid-phase extraction for cleaner extracts).- Check for co-eluting matrix components that may be suppressing the signal. |
| Incorrect MS Parameters | - Verify the precursor and product ion masses for LEA-d4.- Optimize MS parameters such as collision energy and cone voltage. |
Issue: High variability in results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of the internal standard and sample volumes.- Standardize all steps of the extraction procedure, including vortexing times and centrifugation speeds. |
| Sample Degradation During Preparation | - Keep biological samples on ice throughout the preparation process to minimize enzymatic activity.[5]- Process samples as quickly as possible. |
| Autosampler Issues | - Check the autosampler for consistent injection volumes.- Ensure the sample in the autosampler is kept cool (e.g., 4°C) to prevent degradation during the analytical run. |
Signaling Pathway Context
While this compound is primarily used as an internal standard, its non-deuterated counterpart, Linoleoyl ethanolamide (LEA), is an endocannabinoid-like molecule. LEA interacts with the endocannabinoid system, although its affinity for CB1 and CB2 receptors is weak. It is primarily metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH).
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds | PLOS One [journals.plos.org]
- 4. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Fatty Acid Ethanolamides (FAEs)
Welcome to the technical support center for the quantification of fatty acid ethanolamides (FAEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider when quantifying FAEs?
A1: Pre-analytical factors significantly impact the accuracy of FAE quantification. Endocannabinoid levels are influenced by various physiological and environmental conditions. For instance, food intake, especially high-fat meals, can increase 2-arachidonoylglycerol (2-AG) concentrations.[1][2] Alcohol consumption and exercise can also mobilize endocannabinoid levels.[1] Therefore, it is crucial to implement detailed screening protocols and establish restrictions for subjects prior to sample collection to minimize variability.[1]
Q2: My measured FAE concentrations are highly variable between samples. What could be the cause?
A2: High variability in FAE concentrations is a common issue. Besides the pre-analytical factors mentioned above, variability can be introduced during sample handling and storage. For example, anandamide (AEA) is unstable in whole blood, with concentrations potentially increasing by a factor of 2.3 within 3 hours, even on ice.[2][3] In contrast, 2-AG tends to decrease in plasma over time.[2] Freeze-thaw cycles can also lead to complex changes, with endogenous 2-AG concentrations increasing by as much as 51% after three cycles.[2] To mitigate this, it is essential to process blood samples quickly and minimize freeze-thaw cycles.
Q3: I am observing unexpectedly high levels of palmitoylethanolamide (PEA) and stearoylethanolamide (SEA) in my blank samples. What is a potential source of this contamination?
A3: A significant and often overlooked source of contamination for certain FAEs is the laboratory equipment and reagents themselves. Research has shown that some brands of chloroform, a common solvent used in lipid extraction, can contain quantifiable amounts of PEA and SEA.[4][5] This contamination can lead to artificially high concentrations of these compounds, especially when large volumes of chloroform are used for extraction and purification.[4] Additionally, some glass Pasteur pipettes have been found to contain high levels of a contaminant indistinguishable from PEA.[6] It is crucial to test all reagents and disposable glassware for potential contamination during method development.[4][6]
Troubleshooting Guides
Issue 1: Poor Recovery of FAEs During Solid-Phase Extraction (SPE)
Symptoms:
-
Low signal intensity for FAEs in your final extract.
-
Inconsistent recovery rates between samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate SPE column choice | Different brands of silica-based SPE columns can show significant variation in the retention and recovery of FAEs.[4] Test multiple brands of SPE columns to find the one that provides the best recovery for your specific analytes of interest. | Consistent and high recovery rates for all FAEs of interest. |
| Breakthrough of analytes during wash steps | The wash solvent may be too strong, causing your FAEs to elute prematurely. This has been observed with 2-AG on some SPE columns.[7] | Optimize the wash solvent composition to be strong enough to remove interferences but weak enough to retain the FAEs on the column. |
| Incomplete elution of analytes | The elution solvent may not be strong enough to completely recover all FAEs from the SPE column. | Test different elution solvents or increase the volume of the current solvent to ensure complete elution. |
Quantitative Data Summary: SPE Column Performance
The following table summarizes the recovery of various N-acylethanolamines (NAEs) and 2-arachidonoylglycerol (2-AG) from different commercial silica SPE columns, highlighting the variability between brands.[4]
| Analyte | Column Brand 1 Recovery (%) | Column Brand 2 Recovery (%) | Column Brand 3 Recovery (%) | Column Brand 4 Recovery (%) |
| PEA | 95-120 | 95-120 | 95-120 | 95-120 |
| SEA | 95-120 | 95-120 | 95-120 | 95-120 |
| OEA | 81-93 | 81-93 | 81-93 | 81-93 |
| EPEA | 58 | 95-120 | 95-120 | 95-120 |
| DHEA | 83 | 95-120 | 95-120 | 95-120 |
| 2-AG | 95-120 | 95-120 | 95-120 | 95-120 |
Data adapted from a study investigating pitfalls in NAE analysis. The specific brands are not named to avoid endorsement. "EPEA" is eicosapentaenoylethanolamide and "DHEA" is docosahexaenoylethanolamide.
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
Symptoms:
-
Poor reproducibility of results.
-
Discrepancies between expected and measured concentrations in spiked samples.
-
Ion suppression or enhancement observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of interfering compounds | Matrix components from the biological sample can co-elute with the FAEs and interfere with their ionization in the mass spectrometer, leading to signal suppression or enhancement.[8][9][10] | Improve chromatographic separation to resolve FAEs from interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient, or using a different column. |
| Inadequate sample cleanup | Insufficient removal of matrix components during sample preparation is a primary cause of matrix effects.[11][12] | Employ more rigorous sample preparation techniques such as liquid-liquid extraction (LLE) or a more selective SPE protocol to remove interfering substances. A liquid-liquid extraction using toluene has been shown to yield high recovery for both 2-AG and AEA with low ionization suppression.[7] |
| Inappropriate internal standard | The chosen internal standard may not adequately compensate for matrix effects if its physicochemical properties and ionization behavior are not sufficiently similar to the analyte.[13][14][15] | Use a stable isotope-labeled internal standard for each analyte whenever possible. These are considered the "gold standard" as they have nearly identical properties to the analyte and co-elute, effectively compensating for matrix effects.[15] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Tissues (Modified Folch Method)
This protocol is a modification of the widely used Folch method for the extraction of FAEs from biological tissues.[4]
-
Homogenization: Homogenize the tissue sample in a mixture of chloroform and methanol (2:1, v/v).
-
Phase Separation: Add water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v).
-
Centrifugation: Centrifuge the mixture to facilitate the separation of the organic and aqueous layers.
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, including FAEs.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis, such as methanol or acetonitrile.
Protocol 2: Quantification of FAEs by LC-MS/MS
This is a general protocol for the analysis of FAEs using liquid chromatography-tandem mass spectrometry.
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for the separation of FAEs.
-
Employ a gradient elution with a mobile phase consisting of water with a volatile additive (e.g., 0.1% formic acid or 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[16]
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
For each FAE, define at least two MRM transitions (a precursor ion and two product ions) for accurate identification and quantification.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of FAE standards.
-
Add a known amount of a stable isotope-labeled internal standard to all samples and standards at the beginning of the sample preparation process.[15]
-
Calculate the concentration of each FAE in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Visualizations
Signaling Pathways
Fatty acid ethanolamides are involved in various signaling pathways. For example, anandamide is an endogenous ligand for cannabinoid receptors, while oleoylethanolamide (OEA) primarily acts on PPAR-α.[17][18]
Caption: Simplified signaling pathways of Anandamide (AEA) and Oleoylethanolamide (OEA).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of FAEs from biological samples.
Caption: General workflow for the quantification of Fatty Acid Ethanolamides (FAEs).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Optimizing N-acylethanolamine (NAE) Extraction from Tissues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-acylethanolamine (NAE) extraction from tissues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the NAE extraction process, helping you identify potential causes and implement effective solutions.
| Problem | Potential Cause | Recommended Solution |
| Low NAE Yield | Incomplete cell or tissue lysis: Insufficient disruption of the tissue matrix can prevent the complete release of NAEs.[1] | Optimize the lysis protocol based on your specific tissue type. This may involve mechanical homogenization, sonication, or the use of appropriate detergents and enzymatic digestion.[1] Ensure the chosen lysis buffer is compatible with your sample and that incubation times and temperatures are optimal.[1] |
| Poor quality or insufficient starting material: Degraded or an inadequate amount of tissue will directly impact the final yield.[1] | Carefully assess the quantity and quality of your starting material before extraction. Ensure proper storage conditions to prevent degradation.[1] | |
| Suboptimal solvent ratios in liquid-liquid extraction: Incorrect proportions of chloroform, methanol, and water in Folch or Bligh-Dyer methods can lead to incomplete extraction.[2] | Strictly adhere to the recommended solvent ratios. For the Folch method, a chloroform:methanol ratio of 2:1 is standard.[2][3][4][5] For the Bligh & Dyer method, ensure the final proportions of chloroform, methanol, and water are close to 8:4:3 by volume for optimal phase separation and lipid recovery.[2] | |
| Inefficient solid-phase extraction (SPE) elution: The chosen elution solvent may not be strong enough to release all NAEs from the SPE column. | Test different elution solvents with increasing polarity. A common approach is to use increasing concentrations of methanol in chloroform.[6] | |
| High Variability in Results | Inconsistent sample homogenization: Variability in the degree of tissue disruption between samples can lead to inconsistent extraction efficiency. | Standardize the homogenization procedure, including time, speed, and equipment used.[3] For some tissues, a 3-minute homogenization is a good starting point.[2] |
| Variability in SPE columns: Different brands or even different batches of SPE columns can have varying retention characteristics.[6] | If possible, use SPE columns from the same batch for an entire experiment. It is crucial to re-validate the method if you switch SPE column brands.[6] | |
| Solvent contamination: Chloroform, a common solvent in NAE extraction, can sometimes be contaminated with N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA).[6][7] | Test new batches of solvents for potential NAE contamination by evaporating a volume of the solvent and analyzing the residue.[6] | |
| Analyte Degradation or Loss | Reaction with solvent impurities: Certain stabilizers in chloroform, such as amylene, can react with and lead to the loss of unsaturated NAEs like N-oleoylethanolamine (OEA).[6][7] | Use high-purity solvents, preferably stabilized with ethanol. If you suspect a reaction, test the stability of your analyte in the solvent over time.[6] |
| O,N-acyl migration: Under certain conditions, N-acylethanolamines can undergo intramolecular rearrangement to form O-acylethanolamines, leading to inaccurate quantification.[8] | Maintain appropriate pH and temperature during extraction and storage to minimize the risk of acyl migration.[8] | |
| Poor Chromatographic Peak Shape or Resolution | Presence of interfering substances: Co-extraction of other lipids and matrix components can interfere with downstream analysis by LC-MS.[9] | Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to clean up the sample and remove interfering compounds.[6][10] |
| Inappropriate resuspension solvent: The solvent used to redissolve the dried extract may not be compatible with the initial mobile phase of your LC method. | Resuspend the dried extract in a solvent that is similar in composition to the initial mobile phase of your chromatographic gradient.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for NAE extraction from tissues?
The most widely used methods for NAE extraction are based on liquid-liquid extraction (LLE) techniques, primarily the Folch method and the Bligh & Dyer method.[12] These methods utilize a mixture of chloroform and methanol to extract lipids, including NAEs, from the tissue homogenate.[2][3][4][5] Following LLE, a solid-phase extraction (SPE) step is often employed for sample cleanup and concentration.[6][10]
Q2: Should I use the Folch or Bligh & Dyer method?
Both methods are considered gold standards for lipid extraction.[12] The Folch method, which uses a 2:1 chloroform:methanol mixture, is robust and effective for a broad range of lipid classes.[2][3][4][5] The Bligh & Dyer method is a modification that is particularly suitable for tissues with high water content, such as fish muscle.[2] The choice may depend on your specific tissue type and downstream application. For fatty samples, the Folch method is often recommended for accurate total lipid determination.[13]
Q3: Why is a solid-phase extraction (SPE) step necessary?
Due to the low concentrations of NAEs in tissues, an SPE step is often crucial for several reasons:
-
Cleanup: It removes interfering substances from the crude lipid extract that can cause ion suppression in mass spectrometry.[11]
-
Concentration: It allows for the concentration of the NAEs, which improves detection sensitivity.[6]
-
Fractionation: It can be used to separate NAEs from other lipid classes.
Silica and C18 are common stationary phases used for NAE purification.[6]
Q4: How can I prevent contamination during the extraction process?
Contamination can be a significant issue, especially when dealing with low-abundance analytes like NAEs. Here are some key precautions:
-
Solvent Purity: Use high-purity solvents and test new batches for the presence of contaminating NAEs.[6]
-
Glassware: Be aware that some laboratory glassware, such as Pasteur pipettes, can be a source of PEA contamination.[7] Thoroughly clean all glassware with solvent before use.
-
Cross-Contamination: Take meticulous care to avoid cross-contamination between samples. Use fresh pipette tips for each sample and reagent.[1]
Q5: What internal standards should I use for quantification?
For accurate quantification by mass spectrometry, it is highly recommended to use stable isotope-labeled internal standards (e.g., deuterium-labeled NAEs).[6] These standards should be added to the sample at the beginning of the extraction process to account for any loss of analyte during sample preparation.[11]
Experimental Protocols
Protocol 1: Modified Folch Method for NAE Extraction from Tissues
This protocol is a widely used method for the extraction of total lipids, including NAEs, from animal tissues.[3][4][5]
-
Homogenization:
-
Filtration/Centrifugation:
-
Filter the homogenate through a Whatman No. 1 filter paper using a Buchner funnel under vacuum to separate the liquid extract from the solid residue.
-
Alternatively, centrifuge the homogenate and collect the supernatant.
-
-
Washing:
-
Phase Separation and Collection:
-
Drying:
-
Evaporate the chloroform from the collected lower phase under a stream of nitrogen or using a rotary evaporator. Avoid evaporating to complete dryness.
-
-
Reconstitution:
-
Redissolve the dried lipid extract in a small, known volume of a suitable solvent (e.g., chloroform:methanol 2:1) for storage or further purification.[13]
-
Protocol 2: Solid-Phase Extraction (SPE) for NAE Cleanup
This protocol describes a general procedure for cleaning up the lipid extract obtained from the Folch method using a silica-based SPE column.
-
Column Conditioning:
-
Condition a silica SPE column by washing it with a non-polar solvent like chloroform.
-
-
Sample Loading:
-
Load the redissolved lipid extract (from Protocol 1) onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with a non-polar solvent (e.g., 3-4 column volumes of chloroform) to elute weakly bound, non-polar impurities.[6]
-
-
Elution:
-
Elute the NAEs from the column using a solvent of intermediate polarity. A common strategy is to use a stepwise gradient of increasing methanol concentration in chloroform (e.g., 3% methanol in chloroform, followed by 25% methanol in chloroform).[6]
-
Collect the fractions.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected fractions under a stream of nitrogen.
-
Reconstitute the dried NAE fraction in a solvent suitable for your downstream analysis (e.g., mobile phase for LC-MS).[11]
-
Visualizations
Caption: Workflow for NAE extraction from tissues.
Caption: Troubleshooting flowchart for low NAE recovery.
References
- 1. 10 Common Mistakes in Nucleic Acid Extraction and How to Avoid Them - FOUR E's Scientific [4esci.com]
- 2. aquaculture.ugent.be [aquaculture.ugent.be]
- 3. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 4. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Pitfalls in the sample preparation and analysis of N-acylethanolamines[S] | Semantic Scholar [semanticscholar.org]
- 8. Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
How to address ion suppression in ESI-MS for lipid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS) for lipid analysis.
Troubleshooting Guide: Addressing Ion Suppression
Use this guide to diagnose and resolve common issues related to ion suppression during your ESI-MS lipid analysis experiments.
Issue: My signal intensity is lower than expected and inconsistent across replicates. Could this be ion suppression?
Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Here are the immediate steps you can take:
-
Dilute the Sample: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components.[1] However, ensure your analyte concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your chromatographic method can help separate your lipid analytes from the interfering matrix components.[1] Consider adjusting the gradient, changing the mobile phase, or using a different column.[1]
-
Assess Matrix Effects: To confirm if ion suppression is the root cause, you can perform a post-extraction spike analysis or a post-column infusion experiment.[1]
Issue: How can I determine if my lipid analysis is affected by matrix effects?
There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][2] A constant flow of the analyte is infused into the mass spectrometer after the analytical column while a blank, extracted sample is injected.[1][2] Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1][2]
Issue: My attempts to dilute the sample and optimize chromatography have not resolved the ion suppression. What's next?
If initial steps are insufficient, more advanced sample preparation techniques are necessary. The goal is to remove interfering matrix components, particularly phospholipids, which are a major cause of ion suppression in lipid analysis.[3]
Workflow for Troubleshooting Ion Suppression
Caption: A stepwise workflow for troubleshooting and mitigating ion suppression in ESI-MS lipid analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of ESI-MS lipid analysis?
A1: Ion suppression is a type of matrix effect where molecules in the sample matrix, other than the analyte of interest, interfere with the ionization of the target analyte in the ESI source.[4] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4] In lipidomics, phospholipids are a major contributor to matrix effects.[1][3]
Q2: What are the common causes of ion suppression in lipid analysis?
A2: Ion suppression in lipid analysis can be caused by several factors:
-
Endogenous Matrix Components: High concentrations of salts, proteins, and especially other lipids like phospholipids that are abundant in biological samples.[3][4]
-
Exogenous Substances: Contaminants such as plasticizers from lab consumables, detergents, and mobile phase additives.[4]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[4]
-
Co-eluting Metabolites: Metabolites of the lipid of interest that share structural similarities and chromatographic retention times can compete for ionization.[4]
Q3: How can I minimize ion suppression through sample preparation?
A3: Effective sample preparation is crucial for removing matrix components that cause ion suppression. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.[2][3]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT for removing interfering substances.
-
Solid-Phase Extraction (SPE): Provides significant benefits in terms of selectivity and sample cleanup, but often requires more extensive method development.[3]
-
Phospholipid Removal Plates/Columns: These are specifically designed to remove phospholipids from the sample matrix and can be very effective.[2][5]
Q4: Can the choice of ionization source affect ion suppression?
A4: Yes. While ESI is commonly used for lipid analysis, it is more susceptible to ion suppression compared to Atmospheric Pressure Chemical Ionization (APCI).[6] APCI involves gas-phase ionization, which can be less affected by matrix components that interfere with the droplet formation and desolvation processes in ESI.[7] If significant ion suppression persists with ESI, switching to APCI could be a viable option, provided the lipids of interest can be efficiently ionized by this technique.
Q5: How do internal standards help in addressing ion suppression?
A5: Internal standards, especially stable isotope-labeled standards, are essential for accurate quantification in the presence of ion suppression.[8][9] These standards are chemically identical to the analyte but have a different mass. They are added to the sample at a known concentration and co-elute with the analyte, experiencing similar ion suppression or enhancement effects.[8][9] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.[8][9]
Experimental Protocols
Protocol 1: Post-Column Infusion for Detecting Ion Suppression Zones
Objective: To qualitatively identify the retention time regions in a chromatographic run where ion suppression occurs.
Materials:
-
Syringe pump
-
T-fitting
-
Analyte standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
LC-MS system
Procedure:
-
System Setup: Connect the syringe pump to the LC eluent stream between the analytical column and the MS ion source using a T-fitting.
-
Analyte Infusion: Prepare a solution of your lipid standard in the mobile phase at a concentration that provides a stable, mid-range signal on the mass spectrometer.
-
Equilibration: Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min) and allow the MS signal to stabilize.
-
Injection: Inject the blank matrix extract onto the LC column.
-
Data Analysis: Monitor the signal of the infused standard. A significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the retention time of your analyte in a standard injection.[4]
Protocol 2: Post-Extraction Spike for Quantifying Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement for a specific analyte in a given matrix.
Materials:
-
Analyte stock solution
-
Blank biological matrix
-
Mobile phase or reconstitution solvent
-
LC-MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of the analyte stock solution into the mobile phase or reconstitution solvent.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the same amount of analyte stock solution as in Set A.
-
-
LC-MS Analysis: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Effect: The percentage matrix effect is calculated as follows:
-
% Matrix Effect = [(Peak Area in Set C - Peak Area in Set B) / Peak Area in Set A] * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Reduction of Ion Suppression
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Typical Reduction in Ion Suppression | Throughput | Method Development Complexity |
| Protein Precipitation (PPT) | Low | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | High |
| Phospholipid Removal Plates | Very High | Very High | High | Low |
Note: These are generalized comparisons. Actual performance may vary depending on the specific matrix, analytes, and optimized protocol.
Logical Diagram for Selecting a Sample Preparation Method
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. longdom.org [longdom.org]
Technical Support Center: Preventing In-Source Fragmentation of Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of in-source fragmentation (ISF) of deuterated standards in mass spectrometry.
Troubleshooting Guide: Minimizing In-Source Fragmentation
In-source fragmentation is a phenomenon where precursor ions fragment in the ion source of a mass spectrometer before mass analysis. This can lead to an underestimation of the analyte concentration and affect the accuracy of quantitative assays. This guide provides a systematic approach to mitigate ISF of deuterated internal standards.
Initial Assessment of In-Source Fragmentation
The first step is to confirm that the observed fragmentation is indeed occurring in the ion source.
-
Symptom: Low intensity of the precursor ion for the deuterated standard and unexpectedly high intensity of one or more fragment ions.
-
Verification: Gradually increase the cone voltage (or declustering potential) in small increments (e.g., 5-10 V). If the intensity of the precursor ion decreases while the intensity of the fragment ion(s) increases, it is a strong indication of in-source fragmentation.
Systematic Optimization of Ion Source Parameters
The following parameters are critical in controlling the energy transferred to the ions in the source and thus, the extent of ISF. It is recommended to optimize these parameters one at a time to observe the individual effects.
| Parameter | Recommended Action | Rationale | Potential Trade-offs |
| Cone Voltage / Declustering Potential | Decrease in 5-10 V increments | Reduces the kinetic energy of ions entering the mass analyzer, leading to "softer" ionization and less fragmentation.[1] | May lead to a decrease in overall signal intensity if set too low. |
| Source Temperature | Decrease in 10-20 °C increments | Minimizes thermal stress on the analyte, reducing the likelihood of thermal degradation and fragmentation.[2] | May affect the efficiency of desolvation and ionization. |
| Desolvation Gas Temperature | Decrease in 25-50 °C increments | Reduces the thermal energy imparted to the ions during the desolvation process. | Inefficient desolvation can result in the formation of solvent clusters and reduce signal intensity. |
| Nebulizer Gas Flow | Optimize (may require increase or decrease) | Affects the size of the droplets and the efficiency of desolvation. An optimal flow can enhance ionization without causing excessive fragmentation. | Suboptimal flow can lead to an unstable spray or poor sensitivity. |
| Spray Voltage | Optimize for stable spray | A stable spray is crucial for reproducible ionization. Aim for the lowest voltage that provides a stable signal to minimize the potential for in-source reactions.[1] | An unstable spray can lead to high signal variability. |
Troubleshooting Workflow
Caption: A step-by-step workflow for identifying and mitigating in-source fragmentation.
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage/Declustering Potential
This protocol describes a systematic approach to determine the optimal cone voltage to minimize in-source fragmentation while maintaining adequate signal intensity for the deuterated standard.
Materials:
-
Stock solution of the deuterated standard.
-
Mobile phase used in the analytical method.
-
Infusion pump.
-
Mass spectrometer.
Methodology:
-
Prepare Infusion Solution: Prepare a solution of the deuterated standard in the mobile phase at a concentration that provides a stable and robust signal.
-
Infuse the Solution: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Initial MS Setup: Set the mass spectrometer to acquire data in full scan mode to observe both the precursor and potential fragment ions. Use initial source settings based on manufacturer recommendations or a similar validated method.
-
Ramp the Cone Voltage:
-
Start with a relatively high cone voltage where significant fragmentation is observed.
-
Gradually decrease the cone voltage in discrete steps (e.g., 10 V per step).
-
Acquire a full scan spectrum at each voltage step, allowing the signal to stabilize before data acquisition.
-
-
Data Analysis:
-
Monitor the intensities of the precursor ion and the major fragment ions at each cone voltage setting.
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
The optimal cone voltage is the value that provides the highest precursor ion signal with the minimal fragment ion signal, while maintaining an acceptable overall signal intensity.
-
Illustrative Data: Cone Voltage Optimization
The following table provides an example of the data that could be generated from the cone voltage optimization protocol for a hypothetical deuterated standard (Analyte-d4).
| Cone Voltage (V) | Precursor Ion (m/z 350.2) Intensity | Fragment Ion (m/z 250.1) Intensity | Precursor/Fragment Ratio |
| 100 | 50,000 | 200,000 | 0.25 |
| 90 | 100,000 | 180,000 | 0.56 |
| 80 | 250,000 | 150,000 | 1.67 |
| 70 | 500,000 | 100,000 | 5.00 |
| 60 | 800,000 | 50,000 | 16.00 |
| 50 | 950,000 | 10,000 | 95.00 |
| 40 | 900,000 | < 5,000 | > 180.00 |
| 30 | 700,000 | < 5,000 | > 140.00 |
In this example, a cone voltage of 40-50 V would be optimal, as it maximizes the precursor ion signal while minimizing fragmentation.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated standard showing more in-source fragmentation than the non-deuterated analyte?
A1: While generally behaving similarly, deuterated standards can sometimes exhibit different fragmentation patterns compared to their non-deuterated counterparts. This can be attributed to the kinetic isotope effect (KIE), where the heavier deuterium atom can influence the rate of bond cleavage. In some cases, the C-D bond is stronger than the C-H bond, making fragmentation less likely. However, in other instances, the presence of deuterium can alter the fragmentation pathway, potentially leading to increased formation of certain fragments under specific source conditions. It is crucial to optimize the source parameters for both the analyte and the deuterated standard to find a balance that minimizes fragmentation for both.
Q2: Can the position of the deuterium label affect in-source fragmentation?
A2: Yes, the position of the deuterium label is critical. Deuterium atoms should be placed on chemically stable positions of the molecule that are not involved in the fragmentation pathway of interest for quantification. If the label is on a labile position, it could be lost during ionization, or it could directly influence the fragmentation mechanism, leading to different fragment ions or altered fragment ion abundances compared to the non-deuterated analyte.
Q3: I've optimized my source parameters, but I still see some level of in-source fragmentation. What else can I do?
A3: If optimizing source parameters does not completely eliminate in-source fragmentation, consider the following:
-
Chromatographic Separation: Ensure that your chromatographic method separates the analyte and its deuterated standard from any co-eluting matrix components that might enhance fragmentation.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can influence ionization efficiency and fragmentation. Experiment with different mobile phase additives (e.g., ammonium formate vs. formic acid) to see if it promotes the formation of a more stable precursor ion.
-
Alternative Ionization Technique: If available, consider using a "softer" ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which may impart less energy to the analyte molecules.
Q4: How does in-source fragmentation of my deuterated standard affect my quantitative results?
A4: In-source fragmentation of the deuterated internal standard can lead to inaccurate quantification. If the precursor ion of the internal standard is fragmenting in the source, its measured intensity will be lower than the actual amount present. This will result in an artificially high analyte-to-internal standard ratio, leading to an overestimation of the analyte concentration in the sample.
Logical Relationship: Impact of ISF on Quantification
Caption: The logical progression from in-source fragmentation to inaccurate quantitative results.
References
Dealing with isomeric interference in endocannabinoid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to isomeric interference in endocannabinoid analysis.
Frequently Asked Questions (FAQs)
Q1: Why can't I distinguish between N-arachidonoylethanolamine (AEA) and its isomer O-arachidonoylethanolamine (O-AEA) using mass spectrometry alone?
A1: AEA and O-AEA are structural isomers with identical molecular weights and elemental compositions. Consequently, they will have the same mass-to-charge ratio (m/z) in a mass spectrometer, making them indistinguishable by mass alone.[1] Their differentiation requires chromatographic separation prior to mass spectrometric detection.
Q2: My 2-arachidonoylglycerol (2-AG) results are inconsistent. Could isomerization be the cause?
A2: Yes, 2-AG is prone to spontaneous isomerization to the more stable, but biologically inactive, 1-arachidonoylglycerol (1-AG).[2] This can occur during sample collection, extraction, and storage, leading to inaccurate quantification of 2-AG. It is crucial to use validated and standardized protocols to minimize this isomerization.
Q3: I am analyzing Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and am concerned about interference from Δ⁸-THC. How can I differentiate them?
A3: Similar to endocannabinoid isomers, Δ⁹-THC and Δ⁸-THC are isomers with the same molecular weight.[3] Effective chromatographic separation is essential for their accurate quantification.[3] While their mass spectra can be very similar, subtle differences in fragmentation patterns under specific conditions might aid in their identification, but chromatographic resolution is the primary method for differentiation.[4][5][6]
Q4: Can in-source fragmentation or rearrangement of molecules in the mass spectrometer lead to isomeric interference?
A4: Yes, isomerization can occur in the electrospray ionization (ESI) source of a mass spectrometer. For instance, it has been observed that [THC + H]⁺ can rearrange to a structure similar to [CBD + H]⁺, making it difficult to distinguish between these cannabinoids in the positive ion mode ESI-MS/MS without proper chromatographic separation.[4]
Troubleshooting Guides
Issue 1: Co-elution of Endocannabinoid Isomers
Problem: Your liquid chromatography (LC) method does not separate critical isomer pairs, such as AEA and O-AEA, or 2-AG and 1-AG.
Solutions:
-
Optimize the LC Gradient: A shallow, slow gradient elution can improve the resolution of closely eluting compounds. For N-acylethanolamines (NAEs), holding the gradient at a specific organic phase percentage for a period can enhance separation.[1]
-
Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider using a different column chemistry. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds like endocannabinoids. For challenging separations, porous graphitic carbon columns can provide unique isomer selectivity.[7]
-
Modify the Mobile Phase: Adding small amounts of modifiers to the mobile phase, such as formic acid, can alter the ionization and retention of the analytes, potentially improving separation.[8]
-
Reduce Column Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution between closely related compounds.
Issue 2: Inability to Differentiate Isomers by MS/MS
Problem: Your selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for two isomers are identical, preventing their individual quantification.
Solutions:
-
Perform a Product Ion Scan: Acquire full scan MS/MS (product ion scan) data for each isomer standard individually. Even if the major fragment ions are the same, there may be minor, unique fragment ions that can be used to create specific MRM transitions for each isomer.
-
Optimize Collision Energy: Systematically optimize the collision energy for each transition. Different isomers might show different fragmentation efficiencies at varying collision energies, which can be exploited for differentiation.[4][6]
-
Consider a Different Ionization Technique: While ESI is common, atmospheric pressure chemical ionization (APCI) might produce different fragmentation patterns that could aid in isomer differentiation.
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) for common multiple reaction monitoring (MRM) transitions used in the analysis of several endocannabinoids and related N-acylethanolamines.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Reference |
| AEA | 348.3 | 62.1 | [9] |
| OEA | 326.3 | 62.1 | [9] |
| PEA | 300.3 | 62.1 | [9] |
| 2-AG | 379.3 | 287.2 | [9] |
| d4-AEA | 352.3 | 66.1 | [9] |
| d4-OEA | 330.3 | 66.1 | [9] |
| d4-PEA | 304.3 | 66.1 | [9] |
| d5-2-AG | 384.3 | 287.2 | [9] |
Note: The product ion at m/z 62.1 corresponds to the ethanolamine fragment [C₂H₈NO]⁺.[10]
Experimental Protocols
LC-MS/MS Method for N-Acylethanolamines (NAEs)
This protocol is a general guideline and should be optimized for your specific instrument and analytes of interest.
-
Sample Preparation:
-
Homogenize tissue samples in a suitable solvent (e.g., acetonitrile) containing internal standards (e.g., d4-AEA, d4-OEA, d4-PEA).
-
Perform lipid extraction using a liquid-liquid extraction (e.g., with chloroform/methanol) or solid-phase extraction (SPE).
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient might start at 30% B, increase to 100% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Use optimized precursor/product ion transitions for each analyte and internal standard (see table above).
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. separation of two isomers - Chromatography Forum [chromforum.org]
- 8. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
Validation & Comparative
Validation of an Analytical Method for Linoleoyl Ethanolamide using Linoleoyl Ethanolamide-d4: A Comparative Guide
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Linoleoyl ethanolamide (LEA) using its deuterated internal standard, Linoleoyl ethanolamide-d4 (LEA-d4). It is intended for researchers, scientists, and drug development professionals who are developing and validating bioanalytical methods for N-acylethanolamides (NAEs). This document outlines a typical experimental protocol, compares the performance of LEA-d4 with alternative internal standards, and presents expected validation data based on published literature for similar analytes.
Introduction to Linoleoyl Ethanolamide and the Role of Internal Standards
Linoleoyl ethanolamide is an endogenous fatty acid amide that belongs to the family of N-acylethanolamines, which also includes the endocannabinoid anandamide. LEA has been shown to possess anti-inflammatory properties and is involved in various physiological processes. Accurate quantification of LEA in biological matrices is crucial for understanding its pharmacology and for the development of therapeutics that target the endocannabinoid system.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for the quantification of small molecules like LEA, a stable isotope-labeled internal standard is essential for accurate and precise measurement.[1][2] this compound is a commonly used internal standard for this purpose.[3] It is structurally identical to LEA, with the exception of four deuterium atoms on the ethanolamide moiety, which allows it to be distinguished by the mass spectrometer. The internal standard is added to samples at a known concentration at the beginning of the sample preparation process to correct for variability in extraction recovery, matrix effects, and instrument response.
Comparison of Internal Standards for N-Acylethanolamide Analysis
The choice of internal standard is critical for the development of a robust and reliable bioanalytical method. While deuterated standards like LEA-d4 are widely used, other options such as 13C-labeled and odd-chain lipid standards are also available. The following table compares the key characteristics of these different types of internal standards.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated (e.g., this compound) | Hydrogen atoms are replaced with deuterium. | - Closely mimics the chemical and physical properties of the analyte.- Generally good co-elution with the analyte in reverse-phase chromatography. | - Potential for isotopic exchange (loss of deuterium).- Possible slight chromatographic shift (isotope effect), which may lead to differential matrix effects.[4] |
| 13C-Labeled | Carbon-12 atoms are replaced with carbon-13. | - Considered the "gold standard" as it has virtually identical physicochemical properties to the analyte, ensuring co-elution.- No risk of isotopic exchange. | - Typically more expensive to synthesize than deuterated standards.- Less commercially available for a wide range of analytes. |
| Odd-Chain Lipids | A lipid with an odd number of carbon atoms in its fatty acid chain, which is not naturally abundant in the biological system being studied. | - Cost-effective alternative when isotopically labeled standards are unavailable.- Not naturally present in most biological samples, avoiding interference. | - Does not perfectly mimic the analyte's chemical and physical properties.- May have different extraction recovery and ionization efficiency compared to the analyte. |
Experimental Protocol: Quantification of Linoleoyl Ethanolamide in Human Plasma
This section provides a detailed protocol for a typical LC-MS/MS method for the quantification of LEA in human plasma, using LEA-d4 as the internal standard. This protocol is based on established methods for the analysis of N-acylethanolamides.[1][5][6]
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 10 µL of a 100 ng/mL working solution of this compound (in methanol) to each plasma sample, except for the blank matrix samples.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 1.5 mL tube.
-
To the supernatant, add 500 µL of a methyl tert-butyl ether (MTBE) and hexane mixture (1:1, v/v).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C6-Phenyl, 2.1 mm x 50 mm, 5 µm) is suitable for the separation of NAEs.[1]
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.[1]
-
Flow Rate: 0.30 mL/min.[1]
-
Gradient Elution:
-
0-1 min: 60% B
-
1-5 min: 60% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 60% B
-
6.1-8 min: 60% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Linoleoyl ethanolamide (LEA): [M+H]+ → m/z 62 (corresponding to the ethanolamine fragment)[1]
-
This compound (LEA-d4): [M+H]+ → m/z 66 (corresponding to the deuterated ethanolamine fragment)
-
-
Note: The precursor ion (M+H)+ for LEA is approximately 326.5 m/z and for LEA-d4 is approximately 330.5 m/z. These values should be optimized on the specific mass spectrometer used.
-
Validation Data Summary
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for LEA using LEA-d4 as the internal standard. The data are representative of what is typically achieved for the analysis of NAEs in biological matrices, in accordance with FDA bioanalytical method validation guidelines.[1][5][7]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To be determined based on expected concentrations | 0.05 - 50 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% | 0.05 ng/mL[1] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) | -10% to +10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 12%[1] |
| Recovery | Consistent, precise, and reproducible | 85 - 105% |
| Matrix Effect | Consistent and minimal | CV < 15% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Analyte concentration within ±15% of the initial concentration | Stable under typical storage and handling conditions |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Linoleoyl ethanolamide in plasma.
Signaling Pathway of Linoleoyl Ethanolamide's Anti-inflammatory Action
Linoleoyl ethanolamide has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] The following diagram illustrates this mechanism.
Caption: Inhibition of the NF-κB signaling pathway by Linoleoyl ethanolamide.
References
- 1. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Development, validation and comparison of three LC-MS/MS methods for determination of endogenous striatal oleoyl ethanolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central administration of palmitoylethanolamide reduces hyperalgesia in mice via inhibition of NF-kappaB nuclear signalling in dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Linoleoyl Ethanolamide-d4 vs. C13-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid signaling molecules like Linoleoyl ethanolamide (LEA), the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. While deuterated internal standards, such as Linoleoyl ethanolamide-d4, have been a common choice, a growing body of evidence points to the superiority of Carbon-13 (C13) labeled standards in mitigating analytical challenges, particularly in complex biological matrices. This guide provides an objective, data-driven comparison of these two types of internal standards, supported by experimental principles and detailed methodologies.
The use of stable isotope-labeled internal standards (SIL ISs) is indispensable in quantitative mass spectrometry to correct for analyte loss during sample preparation and to compensate for matrix effects that can suppress or enhance the analyte signal.[1][2] The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, differing only in mass.[2][3] However, subtle physicochemical differences between deuterated standards and their native counterparts can lead to analytical inaccuracies.[4][5]
The Challenge with Deuterated Standards: Isotope Effects and Matrix Interferences
Deuterated internal standards, where hydrogen atoms are replaced by deuterium (²H or D), are widely used in the analysis of N-acylethanolamines.[6] However, the mass difference between hydrogen and deuterium can lead to a phenomenon known as the "isotope effect".[1] This can cause a slight chromatographic shift, with the deuterated standard often eluting earlier than the non-labeled analyte.[7][8] This separation can lead to differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement, compromising accurate quantification.[5][9] In some cases, this can lead to significant quantitative errors.[4] Furthermore, deuterium atoms, particularly those on exchangeable sites, can be susceptible to back-exchange with protons from the solvent, which can affect the integrity of the standard.[7]
The C13-Labeled Advantage: Superior Performance and Reliability
Carbon-13 labeled internal standards, in which one or more ¹²C atoms are replaced by the heavier ¹³C isotope, offer a more reliable alternative.[1] Because the physicochemical properties of C13-labeled standards are virtually identical to their native analogues, they co-elute perfectly with the analyte of interest.[1][7] This co-elution ensures that both the analyte and the internal standard experience the exact same matrix effects, leading to more accurate and precise quantification.[1][7] The superiority of C13-labeled internal standards in minimizing ion suppression effects has been demonstrated in various bioanalytical applications.[3][10][11] The carbon-carbon bond is also significantly more stable than the carbon-hydrogen bond, making C13-labeled standards less susceptible to isotopic exchange.[1]
Quantitative Performance Comparison
| Performance Parameter | This compound (Deuterated) | C13-Labeled Linoleoyl ethanolamide | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the native analyte.[7][8] | Typically co-elutes perfectly with the analyte.[1][7] | Perfect co-elution of C13-standards provides more accurate compensation for matrix effects.[1][7] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising accurate quantification.[5][9] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[7] | C13-standards are the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[4] | Demonstrates improved accuracy and precision.[7][12] | In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6% for a SIL internal standard, indicating better precision compared to an analogue internal standard.[12] Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[10][11] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[7] | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][7] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[1] |
| Cost | Generally less expensive to synthesize.[13][14] | Typically more expensive due to more elaborate synthesis requirements.[14][15] | The higher initial cost of C13-labeled standards is often justified by the increased confidence in analytical results and reduced need for troubleshooting.[1][15] |
Experimental Protocols
A robust analytical method is crucial for the accurate quantification of Linoleoyl ethanolamide. Below is a representative experimental protocol for the analysis of LEA in a biological matrix (e.g., plasma) using LC-MS/MS. This protocol can be adapted for a head-to-head comparison of this compound and a C13-labeled LEA internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard solution (either this compound or C13-labeled LEA at a known concentration, e.g., 100 ng/mL in methanol).
-
Protein Precipitation & Extraction: Add 400 µL of ice-cold acetone, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate LEA from other matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linoleoyl ethanolamide: Monitor a specific precursor-to-product ion transition (e.g., m/z 326.3 -> 62.1).
-
This compound: Monitor the corresponding shifted transition (e.g., m/z 330.3 -> 66.1).
-
C13-Labeled LEA: Monitor the corresponding shifted transition based on the number of C13 labels.
-
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each analyte and internal standard.
-
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of Linoleoyl ethanolamide, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Linoleoyl ethanolamide.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. aptochem.com [aptochem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Labyrinth of Endocannabinoid Quantification: An Inter-laboratory Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of endocannabinoids is paramount for understanding their physiological roles and developing novel therapeutics. However, significant variability in reported concentrations across different laboratories presents a major challenge. This guide provides an objective comparison of methodologies, presents available inter-laboratory data, and offers detailed experimental protocols to foster standardization and improve the reliability of endocannabinoid measurements.
The two most studied endocannabinoids, anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG), are lipid signaling molecules involved in a vast array of physiological processes. Their accurate measurement in biological matrices like plasma, serum, and brain tissue is crucial for advancing our understanding of the endocannabinoid system in health and disease. Despite the availability of sensitive analytical techniques, a consensus on standardized protocols has yet to be established, leading to considerable discrepancies in published data.
The Challenge of Inter-laboratory Variability
A critical review of published literature reveals substantial variability in the reported concentrations of AEA and 2-AG, even within the same species and brain region.[1] This variability can be attributed to a multitude of pre-analytical and analytical factors, including:
-
Sample Collection and Handling: The method of sample collection, such as venipuncture for blood, can induce stress responses that alter baseline endocannabinoid levels.[2] Furthermore, AEA can be artificially synthesized in whole blood samples if not processed promptly, and 2-AG is prone to degradation and isomerization.[3]
-
Choice of Biofluid: Endocannabinoid concentrations can differ significantly between various biological fluids (e.g., plasma, serum, cerebrospinal fluid), and a clear correlation between them is often lacking.[2]
-
Extraction Method: The efficiency of lipid extraction from complex biological matrices can vary depending on the solvents and techniques used.
-
Analytical Technique: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common methods, differences in instrumentation, calibration standards, and data analysis can introduce variability.[1]
-
Normalization: The method used to normalize the quantified amount of endocannabinoid (e.g., per gram of tissue, per milligram of protein) can significantly impact the final reported concentration and introduce discrepancies.[4]
Inter-laboratory Comparison Data
To illustrate the extent of inter-laboratory variability, the following table summarizes published concentrations of AEA and 2-AG in the brain tissue of drug-naïve rats, compiled from 30 different publications.[1] It is important to note that this is not from a formal round-robin study where all labs analyzed the same sample, but rather a compilation of data from independent studies, which highlights the current state of the field.
| Brain Region | AEA (pmol/g tissue) Range | 2-AG (nmol/g tissue) Range |
| Whole Brain | 1.5 - 15 | 5 - 50 |
| Hippocampus | 2 - 20 | 10 - 80 |
| Striatum | 1 - 12 | 15 - 100 |
| Cortex | 1 - 10 | 10 - 60 |
| Cerebellum | 0.5 - 8 | 5 - 40 |
| Midbrain | 1 - 15 | 10 - 90 |
Data compiled from 30 publications as presented in a review on the topic.[1]
The wide ranges observed for both AEA and 2-AG across all brain regions underscore the critical need for standardized methodologies to ensure data comparability between laboratories.
Towards Standardization: Proficiency Testing
Recognizing the need for improved measurement consistency, organizations like the National Institute of Standards and Technology (NIST) have initiated quality assurance programs (QAPs) for the analysis of cannabinoids in cannabis products.[5][6][7][8] While not directly focused on endogenous endocannabinoids in biological matrices, these programs provide a framework for inter-laboratory comparisons and the development of reference materials that could be adapted for the endocannabinoid field.
Experimental Protocols: A Closer Look
To facilitate the adoption of robust and reproducible methods, this section provides a detailed overview of a typical experimental workflow for endocannabinoid quantification by LC-MS/MS, synthesized from various published protocols.[3][9][10][11][12]
Sample Preparation and Extraction
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). To prevent artificial elevation of AEA, process the blood immediately or store it on ice for a limited time (e.g., less than 3 hours).[3]
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Protein Precipitation and Lipid Extraction: Add a cold organic solvent (e.g., acetonitrile or a mixture of methanol and chloroform) to the plasma sample to precipitate proteins and extract the lipids.[11] The use of deuterated internal standards for AEA and 2-AG is crucial for accurate quantification.
-
Sample Concentration: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the endocannabinoids from other lipid species. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or acetic acid) is typically employed.[2][12]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions for each analyte and internal standard to ensure selectivity and sensitivity.
Visualizing the Workflow and Validation Process
To provide a clearer understanding of the experimental and validation workflows, the following diagrams have been generated using the DOT language.
Conclusion
The accurate and reproducible quantification of endocannabinoids is essential for advancing research and drug development. The significant inter-laboratory variability highlighted in this guide underscores the urgent need for the development and adoption of standardized protocols. By providing a comprehensive overview of the challenges, presenting available comparative data, and detailing experimental methodologies, this guide aims to equip researchers with the knowledge to critically evaluate published data and to implement more robust and consistent analytical practices in their own laboratories. Future efforts should focus on establishing formal inter-laboratory validation studies and developing certified reference materials to ensure the reliability and comparability of endocannabinoid measurements across the scientific community.
References
- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis | MDPI [mdpi.com]
- 3. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. federallabs.org [federallabs.org]
- 7. NIST Tools for Cannabis Laboratory Quality Assurance | NIST [nist.gov]
- 8. Cannabis Quality Assurance Program: Exercise 1 Final Report | NIST [nist.gov]
- 9. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the two major endocannabinoids in human plasma by μ-SPE followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity in N-Acylethanolamine Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of N-acylethanolamines (NAEs) is critical for understanding their physiological roles and therapeutic potential. However, a significant challenge in utilizing immunoassays for NAEs lies in the potential for cross-reactivity between structurally similar molecules, which can lead to inaccurate results. This guide provides a comprehensive overview of cross-reactivity assessment for NAE assays, including a detailed experimental protocol and visualizations to aid in experimental design and data interpretation.
N-acylethanolamines, such as the endocannabinoid anandamide (AEA), the anti-inflammatory agent palmitoylethanolamide (PEA), and the satiety-regulating factor oleoylethanolamide (OEA), are a class of lipid signaling molecules derived from the combination of ethanolamine and a fatty acid. Their structural similarity, differing primarily in the acyl chain length and degree of saturation, presents a considerable challenge for the specificity of immunoassays.
Understanding the Challenge: Structural Similarities
The potential for cross-reactivity in NAE immunoassays stems directly from the shared molecular backbone of these compounds. The antibodies generated for an assay targeting one specific NAE may inadvertently bind to other, structurally related NAEs present in the biological sample. This is particularly relevant given that these molecules often coexist in tissues and fluids.
Commercially Available N-Acylethanolamine Immunoassays: A Data Gap
A survey of commercially available ELISA kits for NAEs, such as anandamide, reveals a common limitation: the lack of specific, quantitative cross-reactivity data. While manufacturers often state that their assays have "no significant cross-reactivity," they seldom provide a detailed table of cross-reactivity percentages against a panel of relevant, structurally similar NAEs. This absence of data makes it imperative for researchers to independently validate the specificity of any chosen immunoassay within the context of their specific samples and analytes of interest.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
To address this data gap, researchers can perform their own cross-reactivity studies. The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for small molecule quantification, to determine the cross-reactivity of an NAE assay.
Objective: To determine the percentage of cross-reactivity of an immunoassay for a specific N-acylethanolamine (the target analyte) with other structurally related N-acylethanolamines and compounds (potential cross-reactants).
Principle: In a competitive ELISA, the target analyte in the sample competes with a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) analyte for a limited number of antibody binding sites pre-coated on a microplate. The amount of signal generated is inversely proportional to the concentration of the target analyte in the sample. By testing potential cross-reactants in the same manner, their ability to displace the labeled analyte can be quantified and expressed as a percentage of the target analyte's displacement ability.
Materials:
-
Microplate pre-coated with an antibody specific to the target NAE
-
Target NAE standard
-
Potential cross-reactant compounds (e.g., AEA, PEA, OEA, stearoylethanolamide (SEA))
-
Labeled NAE conjugate (e.g., biotinylated or HRP-conjugated)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and potential cross-reactants, according to the assay kit's instructions. Create a standard curve for the target analyte by performing serial dilutions to cover the expected physiological range. For each potential cross-reactant, prepare a series of dilutions over a broad concentration range.
-
Assay Procedure:
-
Add a fixed volume of the target analyte standard or the potential cross-reactant solution to the appropriate wells of the antibody-coated microplate.
-
Add a fixed volume of the labeled NAE conjugate to each well.
-
Incubate the plate for the time and at the temperature specified in the kit protocol to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
If using a biotinylated conjugate, add a streptavidin-enzyme conjugate and incubate. Wash the plate again.
-
Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve for the target analyte by plotting the absorbance against the logarithm of the concentration.
-
For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
-
Data Presentation:
The results should be summarized in a table, clearly listing each tested compound and its calculated percent cross-reactivity.
| Target Analyte | Potential Cross-Reactant | IC50 (ng/mL) | % Cross-Reactivity |
| Anandamide (AEA) | Anandamide (AEA) | Value | 100% |
| Palmitoylethanolamide (PEA) | Value | Calculated % | |
| Oleoylethanolamide (OEA) | Value | Calculated % | |
| Stearoylethanolamide (SEA) | Value | Calculated % | |
| Other Compound 1 | Value | Calculated % | |
| Other Compound 2 | Value | Calculated % |
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing cross-reactivity using a competitive ELISA.
Conclusion
A Comparative Guide to Linoleoyl Ethanolamide-d4 and Other N-acylethanolamine-d4 Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Linoleoyl ethanolamide-d4 (LEA-d4) with other commonly used N-acylethanolamine-d4 (NAE-d4) standards in quantitative bioanalysis. The selection of an appropriate internal standard is critical for the accuracy and reliability of mass spectrometry-based quantification of N-acylethanolamines, a class of bioactive lipids involved in numerous physiological processes. This document outlines key performance characteristics, supported by established analytical principles and experimental data, to inform the selection of the most suitable deuterated internal standard for your research needs.
Introduction to N-acylethanolamine-d4 Standards
N-acylethanolamines (NAEs) are a family of endogenous lipid signaling molecules that include the endocannabinoid anandamide (AEA), the anti-inflammatory agent palmitoylethanolamide (PEA), and the satiety-regulating factor oleoylethanolamide (OEA). Accurate quantification of these low-abundance analytes in complex biological matrices necessitates the use of stable isotope-labeled internal standards (SIL-IS), with deuterated NAEs being a common choice. LEA-d4 is a deuterated form of Linoleoyl ethanolamide, an NAE involved in inflammation and cannabinoid receptor signaling.[1]
The primary function of a deuterated internal standard is to mimic the analyte of interest throughout the analytical workflow, including extraction, derivatization, and ionization, thereby compensating for sample-to-sample variability and matrix effects.[2] However, the performance of different deuterated standards can vary based on the position and number of deuterium atoms, which can influence their chromatographic behavior and stability.
Performance Comparison of NAE-d4 Standards
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, with the only difference being its mass. While deuterated standards are widely used, it is crucial to consider the potential for chromatographic separation from the non-deuterated analyte, a phenomenon known as the "isotope effect."
Key Performance Parameters:
-
Chromatographic Co-elution: The degree of co-elution between the analyte and its deuterated internal standard is a critical performance indicator. The substitution of hydrogen with the heavier deuterium isotope can lead to subtle differences in physicochemical properties, potentially causing a separation on a chromatographic column.[3][4] This separation can compromise the accuracy of quantification if the analyte and internal standard experience different matrix effects at slightly different retention times. While ¹³C-labeled standards often exhibit near-perfect co-elution, d4-labeled NAEs, including LEA-d4, where the deuterium atoms are located on the ethanolamine moiety, generally show minimal and acceptable chromatographic shifts.[4][5]
-
Isotopic Stability: The stability of the deuterium label is paramount. Deuterium atoms on exchangeable sites (e.g., -OH, -NH) can be lost and replaced by hydrogen from the solvent or matrix, compromising the integrity of the standard. NAE-d4 standards, including LEA-d4, are typically deuterated on the stable carbon positions of the ethanolamine head group, ensuring high isotopic stability throughout the analytical process.[1][6][7]
-
Purity and Enrichment: High chemical and isotopic purity are essential for an internal standard. Commercially available NAE-d4 standards, such as LEA-d4, typically have a chemical purity of ≥98% and an isotopic enrichment of ≥99% for the deuterated forms.[1][8]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of LEA-d4 and other commonly used NAE-d4 standards. This information is crucial for selecting the appropriate standard and for programming the mass spectrometer.
| Internal Standard | Molecular Formula | Formula Weight | Deuteration Position | Purity/Isotopic Enrichment | Key Application |
| This compound (LEA-d4) | C₂₀H₃₃D₄NO₂ | 327.5 | Hydroxyethyl 1,1',2,2' | ≥98% / ≥99% d₁-d₄ | Quantification of LEA |
| Oleoyl ethanolamide-d4 (OEA-d4) | C₂₀H₃₅D₄NO₂ | 329.6 | Hydroxyethyl 1,1',2,2' | ≥98% / ≥99% d₁-d₄ | Quantification of OEA |
| Palmitoyl ethanolamide-d4 (PEA-d4) | C₁₈H₃₃D₄NO₂ | 303.5 | Hydroxyethyl 1,1',2,2' | ≥98% / ≥99% d₁-d₄ | Quantification of PEA |
| Arachidonoyl ethanolamide-d4 (AEA-d4) | C₂₂H₃₃D₄NO₂ | 351.6 | Hydroxyethyl 1,1',2,2' | ≥98% / ≥99% d₁-d₄ | Quantification of AEA |
| Stearoyl ethanolamide-d4 (SEA-d4) | C₂₀H₃₇D₄NO₂ | 331.6 | Hydroxyethyl 1,1',2,2' | ≥98% / ≥99% d₁-d₄ | Quantification of SEA |
Experimental Protocols
Accurate and reproducible quantification of NAEs requires a validated analytical method. Below is a representative protocol for the extraction and LC-MS/MS analysis of NAEs from human plasma, which can be adapted for other biological matrices.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of NAEs from plasma or serum.[9]
-
To 50 µL of human plasma in a 96-well plate, add 200 µL of acetonitrile containing the NAE-d4 internal standard mix (e.g., LEA-d4 at a final concentration of 1 ng/mL).
-
Vortex the plate for 1 minute to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
This method allows for the simultaneous quantification of multiple NAEs.[9]
-
Liquid Chromatography:
-
Column: Phenomenex Gemini C6-Phenyl, 2.1 mm x 50 mm, 5 µm[9]
-
Mobile Phase A: 5 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.30 mL/min
-
Gradient: A linear gradient from 60% to 100% Mobile Phase B over 6 minutes.
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Linoleoyl ethanolamide (LEA) | 324.3 | 62.1 |
| This compound (LEA-d4) | 328.3 | 66.1 |
| Oleoyl ethanolamide (OEA) | 326.3 | 62.1 |
| Oleoyl ethanolamide-d4 (OEA-d4) | 330.3 | 66.1 |
| Palmitoyl ethanolamide (PEA) | 300.3 | 62.1 |
| Palmitoyl ethanolamide-d4 (PEA-d4) | 304.3 | 66.1 |
| Arachidonoyl ethanolamide (AEA) | 348.3 | 62.1 |
| Arachidonoyl ethanolamide-d4 (AEA-d4) | 352.3 | 66.1 |
Visualizations
N-acylethanolamine Signaling Pathway
NAEs are synthesized from membrane phospholipids and their signaling is terminated by enzymatic hydrolysis. The key enzymes in this pathway are N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) for synthesis and Fatty Acid Amide Hydrolase (FAAH) for degradation.[10][11][12]
Biosynthesis, signaling, and degradation pathway of N-acylethanolamines.
Experimental Workflow for NAE Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of NAEs in biological samples using a deuterated internal standard.
A typical workflow for bioanalytical sample preparation and analysis.
Logical Relationship in Internal Standard Selection
The choice between different deuterated standards often involves a trade-off between ideal performance and practical considerations like cost and availability. This diagram illustrates the key decision-making factors.
References
- 1. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The N-acylethanolamine-mediated regulatory pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous measurement of three N-acylethanolamides in human bio-matrices using ultra performance liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Isotopic Purity of Linoleoyl Ethanolamide-d4
For researchers in drug development and the broader scientific community, the accuracy of quantitative analysis is paramount. In mass spectrometry-based quantification of bioactive lipids like Linoleoyl ethanolamide (LEA), the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results. This guide provides a comprehensive evaluation of Linoleoyl ethanolamide-d4 (LEA-d4), comparing it with other commercially available deuterated standards and detailing the experimental protocols for assessing its isotopic purity.
Introduction to Linoleoyl Ethanolamide and its Deuterated Analog
Linoleoyl ethanolamide is an endogenous fatty acid amide that plays a role in various physiological processes. It is known to have a weak affinity for the cannabinoid CB1 and CB2 receptors and exhibits anti-inflammatory properties by inhibiting NF-κB signaling.[1][2][3][4][][6] LEA can also modulate cellular signaling pathways, such as increasing ERK phosphorylation and AP-1-dependent transcription, independent of cannabinoid receptors.[1][3][4]
This compound is a deuterated version of LEA, where four hydrogen atoms on the ethanolamine moiety have been replaced with deuterium.[1] This mass shift allows it to be distinguished from the endogenous, non-deuterated LEA in a mass spectrometer, making it an ideal internal standard for accurate quantification.
Comparison of Deuterated Internal Standards for N-acylethanolamide Analysis
The selection of an appropriate internal standard is critical for the accuracy of quantitative lipidomics. While LEA-d4 is the most suitable internal standard for LEA quantification, other deuterated N-acylethanolamides (NAEs) are also commercially available and can be used in broader lipidomics studies. The following table provides a comparison of commonly used deuterated NAEs.
| Internal Standard | Molecular Formula | Formula Weight ( g/mol ) | Deuterium Labeling Position | Purity Specification | Key Applications |
| This compound | C₂₀H₃₃D₄NO₂ | 327.5 | Hydroxyethyl 1,1,2,2-d4[1] | ≥99% deuterated forms (d₁-d₄)[1][7][8] | Quantification of Linoleoyl ethanolamide |
| Arachidonoyl ethanolamide-d8 | C₂₂H₂₉D₈NO₂ | 355.6 | Arachidonoyl chain | ≥98% | Quantification of Anandamide (AEA) |
| Arachidonoyl ethanolamide-d4 | C₂₂H₃₃D₄NO₂ | 351.6 | Ethanolamine moiety | ≥98% | Quantification of Anandamide (AEA) |
| Oleoyl ethanolamide-d4 | C₂₀H₃₅D₄NO₂ | 329.6 | Hydroxyethyl 1,1,2,2-d4[9] | ≥99% deuterated forms (d₁-d₄)[9] | Quantification of Oleoyl ethanolamide (OEA) |
| Palmitoyl ethanolamide-d4 | C₁₈H₃₃D₄NO₂ | 303.5 | Ethanolamine moiety | ≥98% | Quantification of Palmitoyl ethanolamide (PEA) |
| α-Linolenoyl ethanolamide-d4 | C₂₀H₃₁D₄NO₂ | 325.5 | 1,1,2, and 2 positions[7][8] | ≥99% deuterated forms (d₁-d₄)[7][8] | Quantification of α-Linolenoyl ethanolamide |
For broader lipidomic analyses, commercially available mixtures of deuterated lipid standards, such as the Deuterated Lipidomics MaxSpec® Mixture and LIPIDOMIX®, can serve as a valuable resource, providing a multiplexed internal standard solution.[10][11]
Experimental Protocol: Evaluation of Isotopic Purity of this compound by LC-MS/MS
The following protocol outlines a detailed procedure for assessing the isotopic purity of a commercial preparation of this compound.
1. Materials and Reagents:
-
This compound (LEA-d4) standard solution
-
Linoleoyl ethanolamide (LEA) non-deuterated standard
-
HPLC-grade methanol, chloroform, acetonitrile, and water
-
Formic acid
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Prepare a stock solution of LEA-d4 in methanol at a concentration of 1 mg/mL.
-
Create a dilution series of the LEA-d4 stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a non-deuterated LEA standard at a concentration of 100 ng/mL to determine the retention time and fragmentation pattern of the d0 species.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the prepared samples onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
A typical gradient could be: 0-2 min, 50% B; 2-10 min, 50-95% B; 10-12 min, 95% B; 12-12.1 min, 95-50% B; 12.1-15 min, 50% B.
-
Set the flow rate to 0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Perform a full scan analysis (e.g., m/z 100-400) of the non-deuterated LEA standard to identify the precursor ion ([M+H]⁺). For LEA, this will be at approximately m/z 324.3.
-
Perform a product ion scan of the precursor ion for LEA to determine the major fragment ions. A characteristic fragment is often observed at m/z 62, corresponding to the ethanolamine group.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor the transitions for the d0, d1, d2, d3, and d4 species of LEA.
-
LEA (d0): m/z 324.3 → 62.1
-
LEA (d1): m/z 325.3 → 63.1
-
LEA (d2): m/z 326.3 → 64.1
-
LEA (d3): m/z 327.3 → 65.1
-
LEA-d4: m/z 328.3 → 66.1
-
-
4. Data Analysis:
-
Integrate the peak areas for each of the monitored MRM transitions for the LEA-d4 sample.
-
Calculate the relative abundance of each isotopic species (d0 to d4) as a percentage of the total peak area of all monitored species.
-
The isotopic purity is typically reported as the percentage of the d4 species relative to the sum of all species.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and the biological context of LEA, the following diagrams are provided.
Caption: Experimental workflow for determining the isotopic purity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thomassci.com [thomassci.com]
- 4. caymanchem.com [caymanchem.com]
- 6. Linoleoyl ethanolamide reduces lipopolysaccharide-induced inflammation in macrophages and ameliorates 2,4-dinitrofluorobenzene-induced contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. netascientific.com [netascientific.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison of Analytical Methods for Endocannabinoid-Like Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of endocannabinoid-like compounds is critical for advancing our understanding of their physiological and pathological roles. This guide provides an objective comparison of the two primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental data, this guide aims to assist in the selection of the most appropriate methodology for specific research needs.
Endocannabinoids and their related compounds are a class of bioactive lipids that play a crucial role in a multitude of physiological processes, including neurotransmission, inflammation, and appetite. The inherent complexity and low abundance of these analytes in biological matrices present significant analytical challenges. Both LC-MS/MS and GC-MS have emerged as powerful tools for their analysis, each with distinct advantages and limitations.
Quantitative Performance: A Comparative Overview
The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the biological sample. The following table summarizes key quantitative performance parameters for both methods, compiled from various studies.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.15 - 25 ng/mL[1] | 0.01 - 0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | 50 ng/mL[1] | 0.0005 - 500 ng/mL (compound dependent)[2][3] |
| Linearity (R²) | >0.99[1] | >0.99[1] |
| Precision (%RSD) | < 13%[1] | < 15%[1] |
| Accuracy (%Bias) | < 11%[1] | ± 15%[1] |
LC-MS/MS generally offers superior sensitivity and lower limits of quantification, which is critical for detecting the typically low endogenous concentrations of endocannabinoid-like compounds in biological matrices.[1][4] Both techniques demonstrate excellent linearity, precision, and accuracy.
Endocannabinoid Signaling Pathway
Endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are key modulators of synaptic function.[5] They are typically synthesized and released from postsynaptic neurons in response to an increase in intracellular calcium. These lipid messengers then travel backward across the synapse (retrograde signaling) to activate presynaptic cannabinoid receptors (CB1 and CB2), ultimately suppressing neurotransmitter release.[5][6]
Caption: Retrograde signaling mechanism of endocannabinoids.
Experimental Protocols
Accurate quantification of endocannabinoid-like compounds necessitates meticulous sample preparation and analytical procedures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that allows for the analysis of a wide range of endocannabinoids and related compounds in their native form without the need for derivatization.[4][7]
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1 mL biological sample (e.g., plasma, serum), add an appropriate internal standard.
-
Perform liquid-liquid extraction using a suitable organic solvent such as ethyl acetate or a mixture of chloroform and methanol.[8]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[9]
LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation.[8][10] The mobile phase usually consists of a gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.[10]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly employed.[10] The analysis is performed in Selected Reaction Monitoring (SRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds. For endocannabinoids, a derivatization step is typically required to increase their volatility and thermal stability.[7]
Sample Preparation (Derivatization):
-
Follow the liquid-liquid extraction procedure as described for LC-MS/MS.
-
After evaporation, add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a set time to ensure complete derivatization.
-
The derivatized sample is then ready for GC-MS analysis.
GC-MS Analysis:
-
Chromatographic Separation: A non-polar capillary column (e.g., DB-5ms) is commonly used for the separation of the derivatized analytes. The oven temperature is programmed to ramp up to achieve optimal separation.
-
Mass Spectrometric Detection: Electron ionization (EI) is the most common ionization technique. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for each derivatized compound.[12]
Generalized Analytical Workflow
The overall workflow for the analysis of endocannabinoid-like compounds involves several key stages, from sample collection to data analysis.
Caption: A generalized workflow for endocannabinoid analysis.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of endocannabinoid-like compounds. LC-MS/MS is generally favored for its higher sensitivity and ability to analyze a broader range of compounds without derivatization. However, GC-MS remains a robust and reliable alternative, particularly in laboratories where this instrumentation is readily available. The choice of method should be guided by the specific research question, the required sensitivity, the available resources, and the nature of the biological matrix being analyzed.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis | MDPI [mdpi.com]
- 9. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Recovery of Linoleoyl Ethanolamide-d4 in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lipid signaling molecules like Linoleoyl ethanolamide (LEA) is paramount. The use of a stable isotope-labeled internal standard, such as Linoleoyl ethanolamide-d4 (LEA-d4), is the gold standard in mass spectrometry-based bioanalysis to correct for analyte loss during sample preparation and variations in instrument response.[1][2] This guide provides a comparative assessment of common extraction methodologies for LEA-d4 from complex biological matrices, supported by experimental data from published studies.
The recovery of an internal standard is a critical parameter in bioanalytical method validation, ensuring that the method accurately and precisely measures the analyte of interest.[3][4][5] The choice of extraction method—typically Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—can significantly impact recovery and data quality. While direct comparative studies on LEA-d4 recovery across all methods and matrices are limited, data from studies on LEA and other N-acylethanolamines (NAEs) using deuterated internal standards provide valuable insights.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction technique is a balance between recovery, selectivity, speed, and cost. For NAEs, which are lipophilic molecules, the goal is to efficiently separate them from more complex matrix components like proteins and phospholipids.
Data Presentation: Recovery of Deuterated NAEs
The following tables summarize recovery data for deuterated NAEs, including LEA-d3 (a close analog to LEA-d4), from various studies. This data provides a strong basis for assessing the expected performance of LEA-d4.
Table 1: Recovery of Deuterated N-Acylethanolamines using Liquid-Liquid and Solid-Phase Extraction.
| Internal Standard | Matrix | Extraction Method | Recovery (%) | Reference |
| LEA-d3 | Cerebrospinal Fluid (CSF) | Liquid-Liquid Extraction (LLE) | 95.3 | [6] |
| OEA-d4 | Cerebrospinal Fluid (CSF) | Liquid-Liquid Extraction (LLE) | 98.6 | [6] |
| Anandamide-d8 | Aortic Tissue Homogenate | Liquid-Liquid Extraction (Toluene) | >85 | [7] |
| Anandamide-d8 | Aortic Tissue Homogenate | Solid-Phase Extraction (SPE) | Lower than LLE | [7] |
Table 2: Recovery of Endogenous NAEs using Protein Precipitation with a Deuterated Internal Standard.
| Analyte | Internal Standard | Matrix | Extraction Method | Recovery Range (%) | Reference |
| LEA | Anandamide-d8 | Human Plasma | Protein Precipitation (PPT) | 40 - 100 | [8] |
| OEA | Anandamide-d8 | Human Plasma | Protein Precipitation (PPT) | 40 - 100 | [8] |
| PEA | Anandamide-d8 | Human Plasma | Protein Precipitation (PPT) | 40 - 100 | [8] |
| AEA | Anandamide-d8 | Human Plasma | Protein Precipitation (PPT) | 40 - 100 | [8] |
From the available data, LLE demonstrates high and consistent recovery for NAEs and their deuterated standards.[7] One study directly comparing LLE and SPE for endocannabinoids found that LLE with toluene provided superior recovery from aortic tissue.[7] Protein precipitation offers a simpler, high-throughput workflow, but the recovery for LEA has been shown to be wide-ranging (40-100%), indicating potential for significant variability.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of key extraction protocols from the cited literature.
Liquid-Liquid Extraction (LLE) for NAEs in Cerebrospinal Fluid
This protocol was used to determine the recovery of LEA-d3 and OEA-d4.
-
Sample Preparation : To 200 µL of CSF, a final working solution containing deuterated internal standards, including LEA-d3 and OEA-d4, was added.
-
Extraction : The samples were extracted using a suitable organic solvent. While the specific solvent is not detailed in the abstract, LLE for lipids typically involves solvents like methyl tert-butyl ether (MTBE) or a chloroform/methanol mixture.
-
Phase Separation : The mixture is centrifuged to separate the organic and aqueous layers.
-
Evaporation and Reconstitution : The organic layer containing the lipids is transferred to a new tube, evaporated to dryness under a stream of nitrogen, and then reconstituted in a small volume of solvent suitable for LC-MS/MS injection.
Liquid-Liquid Extraction (LLE) for Endocannabinoids in Aortic Tissue
This protocol was optimized for the recovery of anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
-
Homogenization : Aortic tissue is homogenized in a suitable buffer.
-
Spiking : The homogenate is spiked with an internal standard solution (e.g., anandamide-d8).
-
Extraction : Toluene is added to the homogenate, and the mixture is vortexed and centrifuged to separate the phases.
-
Final Steps : The organic (toluene) layer is collected, evaporated to dryness, and reconstituted in acetonitrile for LC-MS/MS analysis.[7]
Protein Precipitation (PPT) for NAEs in Human Plasma
This high-throughput method was used for the simultaneous quantification of several NAEs, including LEA.[8]
-
Sample Aliquoting : 50 µL of human plasma is used.
-
Internal Standard Addition : A deuterated internal standard (in this case, anandamide-d8) is added to the plasma.
-
Precipitation : A protein precipitation agent, typically cold acetonitrile, is added to the plasma. This is often performed in a 96-well plate format for high throughput.
-
Centrifugation : The plate is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection : The supernatant, containing the analytes and internal standard, is transferred for LC-MS/MS analysis.[8]
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. rr-americas.woah.org [rr-americas.woah.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Linoleoyl Ethanolamide-d4
For immediate release
Researchers and drug development professionals utilizing Linoleoyl ethanolamide-d4 can ensure laboratory safety and regulatory compliance by adhering to proper disposal protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this deuterated lipid, which is typically supplied in a flammable ethanol solution.
This compound is an internal standard used for the quantification of linoleoyl ethanolamide.[1] While the compound itself is intended for research use only, the primary hazard associated with its disposal stems from the ethanol solvent in which it is dissolved.[2] Ethanol is a highly flammable liquid and vapor that can cause serious eye irritation.[2]
Disposal Procedures
All waste disposal procedures should be conducted in accordance with local, regional, and national regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
Flame-retardant lab coat
Step 2: Waste Collection
-
Collect all waste containing this compound and its ethanol solvent in a designated, properly labeled, and sealed container.
-
The container should be suitable for flammable liquid waste.
Step 3: Storage
-
Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2]
-
Keep the container tightly closed.[2]
Step 4: Final Disposal
-
Dispose of the contents and the container in accordance with all applicable local, regional, national, and international regulations.[2]
-
This typically involves transfer to a licensed hazardous waste disposal facility.
Quantitative Safety Data
| Hazard Statement | Code | Classification |
| Highly flammable liquid and vapor | H225 | Flammable liquids 2 |
| Causes serious eye irritation | H319 | Eye irritation 2A |
Data pertains to the ethanol solvent in which this compound is typically supplied.[2]
Experimental Protocols
No specific experimental protocols for disposal are required beyond the procedural steps outlined above. The key is to treat the waste as a flammable liquid due to the ethanol solvent.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Linoleoyl ethanolamide-d4
Essential Safety and Handling Guide for Linole-oyl Ethanolamide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Linoleoyl ethanolamide-d4. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Compound Identification and Properties
This compound is a deuterated analog of Linoleoyl ethanolamide, an endogenous fatty acid amide. It is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart in mass spectrometry-based analyses. While comprehensive toxicological data for the deuterated form is not available, it should be handled with the same precautions as similar bioactive lipids, assuming it may have biological activity.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | N-(2-hydroxyethyl-1,1,2,2-d4)-9Z,12Z-octadecadienamide | [1] |
| Synonyms | LEA-d4 | [1] |
| CAS Number | 1451194-69-6 | [1] |
| Molecular Formula | C₂₀H₃₃D₄NO₂ | [1][2][3] |
| Molecular Weight | 327.5 g/mol | [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Formulation | Typically supplied as a solution in ethanol. | [1] |
| Storage | Store at -20°C. | |
| Solubility | DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 50 mg/ml | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are related to the solvent it is supplied in (typically ethanol) and the potential biological effects of the compound itself. Ethanol is a flammable liquid. The hazards of the compound itself are not fully characterized, and it should be handled as a potentially bioactive substance.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound and solvent. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Skin and Body | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of solvent vapors. |
Step-by-Step Operational Plan
This section outlines the procedural guidance for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product matches the order specifications.
-
Store the compound in its original container at -20°C in a designated and properly labeled area.
-
If the compound is in a flammable solvent, store it in a flammable-rated refrigerator or cabinet.
3.2. Preparation of Stock Solutions and Aliquots
-
All handling of the neat compound or its solutions should be performed in a chemical fume hood.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
If preparing aliquots, use sterile, properly labeled vials.
-
To change the solvent, the original solvent can be evaporated under a gentle stream of nitrogen, and the compound can then be reconstituted in the desired solvent.
3.3. Experimental Use
-
When using this compound as an internal standard, add the appropriate volume to your samples as per your experimental protocol.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Disposal Plan
All waste containing this compound and its solvent must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste solutions, contaminated consumables (e.g., pipette tips, vials), and unused neat compound in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full description of the contents, including the name of the compound and the solvent.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
-
Empty Containers: Rinse the original container three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS office.
Visualized Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
